molecular formula C11H13NO3 B126316 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid CAS No. 42075-29-6

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B126316
CAS No.: 42075-29-6
M. Wt: 207.23 g/mol
InChI Key: LTGZRJJFPDCBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is a chemical compound of interest in medicinal chemistry and neuroscience research. It serves as a valuable scaffold for investigating the kynurenine pathway, a critical metabolic route implicated in neurological health and disease. Structurally related 4-aryl-4-oxobutanoic acid derivatives have been identified as inhibitors of kynurenine 3-monooxygenase (KMO), a key enzyme in this pathway . KMO inhibition can modulate the levels of neuroactive metabolites, making this compound a potential tool for probing neuroprotective mechanisms and excitotoxicity processes . The presence of both an aromatic amine and a carboxylic acid functional group provides handles for further chemical modification, allowing researchers to develop novel analogs for structure-activity relationship (SAR) studies to optimize potency and selectivity . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGZRJJFPDCBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450084
Record name 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42075-29-6
Record name 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and chemical research. The primary synthesis pathway involves a two-step process commencing with the Friedel-Crafts acylation of acetanilide with methylsuccinic anhydride to yield the intermediate, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid. This intermediate is subsequently hydrolyzed to afford the final product. This document outlines the detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a keto-acid derivative of aniline. Its structural features, including an aromatic amine, a ketone, and a carboxylic acid, make it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its incorporation into diverse molecular scaffolds. This guide focuses on a reliable and well-established synthetic route to this compound, providing the necessary technical details for its practical implementation in a laboratory setting.

Synthesis Pathway

The most common and practical synthesis of this compound proceeds through a two-step reaction sequence. This pathway is favored due to the ready availability of the starting materials and the generally high yields of the reactions.

Step 1: Friedel-Crafts Acylation

The synthesis initiates with the Friedel-Crafts acylation of acetanilide with methylsuccinic anhydride. In this electrophilic aromatic substitution reaction, the acetyl group of acetanilide acts as a protecting group for the amine, preventing its reaction with the Lewis acid catalyst and directing the acylation to the para position of the aromatic ring. Aluminum chloride (AlCl₃) is typically employed as the Lewis acid catalyst to generate the acylium ion from methylsuccinic anhydride, which then attacks the electron-rich acetanilide ring. This step yields the intermediate compound, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

Step 2: Hydrolysis

The second step involves the deprotection of the amino group through the hydrolysis of the acetamido group of the intermediate. This is typically achieved by heating the intermediate in the presence of an acid, such as hydrochloric acid. The hydrolysis reaction cleaves the amide bond, yielding the final product, this compound, and acetic acid as a byproduct.

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Hydrolysis Acetanilide Acetanilide Intermediate 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic acid Acetanilide->Intermediate AlCl₃ Methylsuccinic_Anhydride Methylsuccinic Anhydride Final_Product 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Intermediate->Final_Product  HCl, H₂O, Δ  

Diagram 1: Overall synthesis pathway for this compound.

Data Presentation

Physical and Chemical Properties of Key Compounds
CompoundFormulaMolar Mass ( g/mol )AppearanceCAS Number
AcetanilideC₈H₉NO135.17White solid103-84-4
Methylsuccinic AnhydrideC₅H₆O₃114.10White solid4100-80-5
Aluminum Chloride (anhydrous)AlCl₃133.34White or pale yellow solid7446-70-0
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acidC₁₃H₁₅NO₄249.26Off-white solid36725-26-5
This compoundC₁₁H₁₃NO₃207.23Solid42075-29-6
Hydrochloric Acid (concentrated)HCl36.46Colorless to yellowish liquid7647-01-0

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Materials:

  • Acetanilide

  • Methylsuccinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), 5 M

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL) with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add acetanilide (0.1 mol) and anhydrous dichloromethane (150 mL).

  • Stir the mixture until the acetanilide is completely dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride (0.25 mol) portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, dissolve methylsuccinic anhydride (0.11 mol) in anhydrous dichloromethane (50 mL).

  • Add the methylsuccinic anhydride solution dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Stir vigorously until the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid as an off-white solid.

Step 2: Synthesis of this compound

Materials:

  • 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

  • Hydrochloric acid (HCl), 10% (v/v) aqueous solution

  • Sodium Hydroxide (NaOH) solution, 10% (w/v) aqueous solution

  • Round-bottom flask (250 mL) with a reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Place 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid (0.05 mol) and 10% hydrochloric acid (100 mL) into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. Monitor the completion of the hydrolysis by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the solution further in an ice bath.

  • Carefully neutralize the reaction mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to obtain this compound.

Mandatory Visualizations

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Hydrolysis Start1 Dissolve Acetanilide in CH₂Cl₂ Cool1 Cool to 0-5 °C Start1->Cool1 Add_AlCl3 Add AlCl₃ Cool1->Add_AlCl3 Add_Anhydride Add Methylsuccinic Anhydride Solution Add_AlCl3->Add_Anhydride React1 Stir at Room Temperature (12-18h) Add_Anhydride->React1 Quench Quench with Ice/HCl React1->Quench Extract Separate and Extract with CH₂Cl₂ Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Evaporate Dry and Evaporate Solvent Wash->Dry_Evaporate Purify1 Recrystallize Intermediate Dry_Evaporate->Purify1 Start2 Reflux Intermediate in 10% HCl (2-4h) Purify1->Start2 Proceed with Intermediate Cool2 Cool to Room Temperature Start2->Cool2 Neutralize Neutralize with 10% NaOH Cool2->Neutralize Filter Filter Precipitate Neutralize->Filter Wash_Final Wash with Cold Water Filter->Wash_Final Dry_Final Dry Final Product Wash_Final->Dry_Final

Diagram 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • The Friedel-Crafts reaction is exothermic. Proper temperature control is crucial to avoid runaway reactions.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound. The described two-step pathway, involving a Friedel-Crafts acylation followed by hydrolysis, is a robust and efficient method for obtaining this key pharmaceutical intermediate. By following the detailed experimental protocols and adhering to the safety precautions outlined, researchers can confidently produce this compound for their scientific endeavors. The provided diagrams and data tables serve as quick references to facilitate a deeper understanding of the synthesis process.

Physicochemical Properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents computationally predicted properties, supplemented with any available experimental information. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this compound. It includes a summary of its chemical identifiers, structural information, and a compilation of its physicochemical properties. While detailed experimental protocols specific to this compound are not available, this guide outlines established methodologies for the determination of key physicochemical parameters.

Core Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note the distinction between computationally predicted and experimentally determined values.

PropertyValueData TypeSource(s)
IUPAC Name This compoundN/A--INVALID-LINK--[1]
CAS Number 42075-29-6N/A--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₃NO₃N/A--INVALID-LINK--[1]
Molecular Weight 207.23 g/mol Computed--INVALID-LINK--[1]
Melting Point Not Available (Free Acid)ExperimentalN/A
187 °C (Hydrochloride Salt)Experimental--INVALID-LINK--[2]
Boiling Point Not AvailableExperimentalN/A
pKa Not AvailableExperimentalN/A
Aqueous Solubility Not AvailableExperimentalN/A
LogP (Octanol-Water Partition Coefficient) 0.9Computed (XLogP3)--INVALID-LINK--[1]

Note: The melting point of the hydrochloride salt is provided as an experimental value from a commercial source.[2] The LogP value is a computational prediction.[1] Experimental determination of these properties for the free acid is recommended for accurate characterization.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Preliminary Determination: A rapid heating rate (e.g., 10-20 °C/minute) is used to obtain an approximate melting range.

  • Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point. A fresh sample is heated at a slower rate (1-2 °C/minute) through the expected melting range.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa values of the acidic (carboxylic acid) and basic (amino) functional groups of the molecule.

Methodology:

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amino group. The pH is recorded after each incremental addition of the titrant.

  • Titration with Base: A fresh sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid group. The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is typically filtered through a syringe filter.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the ratio of the concentration of the compound in octanol versus water at equilibrium.

Methodology:

  • Solvent Saturation: Water is saturated with octanol, and octanol is saturated with water by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

  • Sample Analysis: The concentration of the compound in both the aqueous and octanol phases is determined using an appropriate analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination cluster_analysis Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr melting_point Melting Point purification->melting_point ms Mass Spectrometry data_analysis Data Compilation & Analysis nmr->data_analysis ir IR Spectroscopy ms->data_analysis ir->data_analysis pka pKa Determination melting_point->data_analysis solubility Aqueous Solubility pka->data_analysis logp LogP Determination solubility->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the characterization of a novel compound.

Biological Activity

As of the latest literature review, there is no readily available information on the specific biological activities or signaling pathways associated with this compound. Further research and biological screening are required to elucidate any potential pharmacological effects of this compound. Derivatives of aminophenyl oxobutanoic acids have been investigated for various biological activities, suggesting that this compound could be a candidate for further pharmacological evaluation.

References

A Technical Guide to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid (CAS 42075-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, identified by CAS number 42075-29-6, is a specialized organic compound with significant applications in pharmaceutical research and development. Its structure, featuring an aminophenyl group, a ketone, and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecules.[1] Notably, it is recognized as a key intermediate and known impurity in the synthesis of Levosimendan, a calcium-sensitizing drug used in the treatment of acutely decompensated heart failure.[1][2] This guide provides a comprehensive overview of its chemical properties, proposed synthesis, applications, and safety considerations, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior, including its solubility in polar solvents and its potential for hydrogen bonding.[1] These characteristics are crucial for its application in multi-step organic syntheses.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 42075-29-6[1][2]
IUPAC Name This compound[2]
Molecular Formula C₁₁H₁₃NO₃[1][3]
SMILES CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N[1][2][3]
InChI InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)[1][2]
Synonyms 3-(p-Aminobenzoyl)butyric Acid, Levosimendan Intermediate-1, Levosimendan Impurity 4[1][2]

Table 2: Computed Physicochemical Properties

PropertyValueReference
Molecular Weight 207.23 g/mol [2][3]
Topological Polar Surface Area (TPSA) 80.4 Ų[2]
Hydrogen Bond Donor Count 2[2][3]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[3]
XLogP3-AA (Octanol-Water Partition Coeff.) 0.9[2]
Appearance Solid[1]

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Friedel-Crafts acylation. Characterization relies on standard analytical techniques to confirm structure and purity.

Proposed Synthesis Workflow

A common method for forming the aryl-ketone bond is the Friedel-Crafts acylation. The synthesis could proceed by reacting an N-protected aniline (like acetanilide) with methylsuccinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting keto-acid would then be deprotected to yield the final product.

G Diagram 1: Proposed Synthesis Workflow A Acetanilide (N-Protected Aniline) C Friedel-Crafts Acylation (Lewis Acid Catalyst) A->C B Methylsuccinic Anhydride B->C D Intermediate: 4-(4-Acetamidophenyl)-3-methyl -4-oxobutanoic acid C->D E Acid or Base Hydrolisis (Deprotection) D->E F Final Product: CAS 42075-29-6 E->F G Purification (Crystallization/ Chromatography) F->G

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Generalized Experimental Protocols

Synthesis Protocol (Generalized):

  • Protection: Acetylate aniline using acetic anhydride to form acetanilide. This protects the amino group from reacting with the Lewis acid catalyst.

  • Acylation: Dissolve acetanilide in a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Add methylsuccinic anhydride, followed by the portion-wise addition of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Reaction: Allow the reaction to stir at low temperature, then warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Reflux the crude intermediate product in an aqueous acidic or basic solution to hydrolyze the amide and remove the acetyl protecting group.

  • Purification: Neutralize the solution to precipitate the product. Filter the solid, wash with water, and purify further by recrystallization or column chromatography to yield pure this compound.

Characterization Protocol: Purity and structural confirmation are essential. The following workflow is standard for such compounds.

G Diagram 2: Quality Control & Characterization Workflow cluster_input Input cluster_analysis Analysis cluster_output Output A Synthesized Product (Crude or Purified) B HPLC (Purity Assessment) A->B C Mass Spectrometry (Molecular Weight) A->C D 1H & 13C NMR (Structural Elucidation) A->D E IR Spectroscopy (Functional Groups) A->E F Verified Structure & Purity Data B->F C->F D->F E->F

Caption: Standard workflow for the analytical characterization of the final product.

Applications in Research and Drug Development

The primary documented use of this compound is as a chemical intermediate.[4] Its bifunctional nature, containing both an amine and a carboxylic acid, allows for sequential reactions to build more complex molecular architectures.

Role as a Levosimendan Intermediate: This compound is explicitly identified as "Levosimendan Intermediate-1" or "Levosimendan Impurity 4".[1][2] Levosimendan is a potent cardiotonic agent used for heart failure.[5][6] It functions as a calcium sensitizer by binding to cardiac troponin C, which enhances myocardial contractility.[6][7] It also exhibits vasodilatory effects by opening ATP-sensitive potassium channels.[7][8] The synthesis of Levosimendan from this intermediate involves further chemical transformations to construct the final pyridazinone-hydrazone structure.

G Diagram 3: Role in Levosimendan Drug Development A Starting Materials (e.g., Acetanilide) B Intermediate 4-(4-Aminophenyl)-3-methyl -4-oxobutanoic acid (CAS 42075-29-6) A->B Synthesis C Further Synthetic Steps (e.g., Cyclization, Condensation) B->C D Active Pharmaceutical Ingredient (API) Levosimendan C->D E Therapeutic Application Cardiotonic Agent for Acute Heart Failure D->E Formulation & Use

Caption: Logical progression from intermediate to the final drug and its application.

Potential Biological Activity

While there is limited direct research on the biological effects of this compound itself, its structural components—the aminophenyl and keto-acid moieties—are found in many biologically active molecules.

  • Aminophenyl Moiety: The aminophenyl group is a common feature in many pharmaceuticals. Related simple molecules like 4-aminophenol derivatives have been investigated for antioxidant and antiproliferative activities.

  • Keto-Acid Moiety: α-keto acids are crucial intermediates in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and are involved in transamination reactions.[9][10] The presence of this group suggests a potential for interaction with biological systems, though this remains speculative without direct experimental evidence.[1]

Given its role as a precursor to Levosimendan, its primary biological relevance lies in its successful conversion to this potent cardiovascular drug.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[13]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if any symptoms develop.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Disclaimer: This information is a summary. Users must consult the official Safety Data Sheet (SDS) provided by the supplier before any handling, storage, or disposal of this chemical.

References

Elucidating the Molecular Architecture: A Technical Guide to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a compound of interest in pharmaceutical research. The following sections detail the analytical techniques and data interpretation integral to confirming its molecular structure, alongside a plausible synthetic route and relevant experimental protocols.

Compound Profile

This compound is a keto-carboxylic acid derivative containing a primary aromatic amine. Its chemical identity is established by its IUPAC name, CAS number, and fundamental molecular properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 42075-29-6[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Canonical SMILES CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N[1]

Synthesis Pathway

A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction. This well-established method is suitable for forming the carbon-carbon bond between the aromatic ring and the keto group.

G Aniline Aniline Product 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Aniline->Product MethylsuccinicAnhydride Methylsuccinic Anhydride Intermediate Acylium Ion Intermediate MethylsuccinicAnhydride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Catalyst Intermediate->Product Electrophilic Aromatic Substitution G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation MS Mass Spectrometry (Determine Molecular Weight & Formula) Structure Propose Structure MS->Structure IR IR Spectroscopy (Identify Functional Groups) IR->Structure H_NMR ¹H NMR (Proton Environment & Connectivity) Confirmation Confirm Structure H_NMR->Confirmation C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Confirmation Structure->H_NMR Structure->C_NMR

References

The Biological Frontier of Aminophenyl Oxobutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenyl oxobutanoic acid derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Possessing a core structure that allows for extensive chemical modification, these derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways they modulate.

Anticancer Activity

Several studies have highlighted the potential of aminophenyl oxobutanoic acid derivatives as promising anticancer agents. Notably, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has demonstrated potent antiproliferative activity against human lung adenocarcinoma cells (A549).

Quantitative Data: Anticancer Activity
Compound/DerivativeCell LineActivityIC50 (µM)Reference
Compound 21 (oxime derivative)A549 (Lung Adenocarcinoma)Antiproliferative5.42[1]
HEK293 (Non-cancerous)Cytotoxicity14.63[1]
Compound 22 (oxime derivative)A549 (Lung Adenocarcinoma)Antiproliferative2.47[1]
HEK293 (Non-cancerous)Cytotoxicity37.99[1]
Compound 25 (carbohydrazide derivative)A549 (Lung Adenocarcinoma)Antiproliferative8.05[1]
HEK293 (Non-cancerous)Cytotoxicity10.69[1]
Compound 26 (carbohydrazide derivative)A549 (Lung Adenocarcinoma)Antiproliferative25.4[1]
HEK293 (Non-cancerous)Cytotoxicity13.75[1]
Cisplatin (Control)A549 (Lung Adenocarcinoma)Antiproliferative11.71[1]
HEK293 (Non-cancerous)Cytotoxicity5.57[1]
Doxorubicin (Control)HEK293 (Non-cancerous)Cytotoxicity3.82[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivatives A549 (Lung Adenocarcinoma)AntiproliferativeCompounds 12, 20-22, and 29 reduced viability by 50%[2]
Experimental Protocols: Anticancer Assays

1. Cell Culture and Maintenance:

  • Cell Lines: Human cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

  • Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3]

  • Subculture: Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.[3]

2. MTT Assay for Cell Viability:

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[3]

  • Drug Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[3][4]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[3][5]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3][5]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][3]

Signaling Pathways in Anticancer Activity (Predicted)

In silico molecular docking studies of the highly potent 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative, compound 22, suggest a potential mechanism of action involving the inhibition of two key proteins in cancer progression: Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Apoptosis Apoptosis EGFR->Apoptosis Suppression SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation p21 p21 SIRT2->p21 Deacetylation SIRT2->Apoptosis Suppression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Tubulin->Proliferation Microtubule dynamics p21->Proliferation Cell cycle arrest Compound22 Compound 22 (Aminophenyl oxobutanoic acid derivative) Compound22->EGFR Inhibition (predicted) Compound22->SIRT2 Inhibition (predicted)

Figure 1: Predicted anticancer mechanism of Compound 22.

Antimicrobial Activity

Certain aminophenyl oxobutanoic acid derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismActivityMIC (µg/mL)Reference
Hydrazone 14 S. aureus TCH-1516Antibacterial8[6]
E. faecalis AR-0671Antibacterial8[6]
E. coli AR-0001Antibacterial64[6]
K. pneumoniae AR-0003Antibacterial64[6]
P. aeruginosa AR-1114Antibacterial64[6]
A. baumannii AR-0273Antibacterial64[6]
Hydrazone 15 S. aureus TCH-1516Antibacterial1[6]
E. faecalis AR-0671Antibacterial<0.5[6]
E. coli AR-0001Antibacterial8[6]
K. pneumoniae AR-003Antibacterial32[6]
A. baumannii AR-0276Antibacterial16[6]
Experimental Protocols: Antimicrobial Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Antioxidant Activities

The structural features of aminophenyl oxobutanoic acid derivatives, particularly the presence of phenolic and amino groups, suggest potential for antioxidant and anti-inflammatory activities. While direct studies on this specific class are emerging, research on structurally related compounds provides valuable insights. For instance, 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation by restricting cellular oxidative stress and inflammation via the nuclear factor kappa-B (NF-κB) pathway.

Signaling Pathways in Anti-inflammatory Activity (Inferred)

The NF-κB signaling pathway is a crucial regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory drugs. Based on the activity of related compounds, it is plausible that certain aminophenyl oxobutanoic acid derivatives could exert their anti-inflammatory effects by modulating this pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_active->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Derivative Aminophenyl oxobutanoic acid derivative Derivative->IKK Inhibition (postulated)

Figure 2: Postulated anti-inflammatory mechanism via NF-κB pathway.

Conclusion

Aminophenyl oxobutanoic acid derivatives have emerged as a promising scaffold in drug discovery, exhibiting a spectrum of biological activities. The anticancer and antimicrobial potential of specific derivatives, supported by quantitative data, underscores the importance of further investigation. While the precise mechanisms of action are still being elucidated, in silico and inferred evidence points towards the modulation of key signaling pathways such as those involving EGFR, SIRT2, and NF-κB. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this versatile class of compounds. Future research should focus on validating the predicted mechanisms of action, exploring the structure-activity relationships in greater detail, and assessing the in vivo efficacy and safety of the most promising candidates. This will be crucial for translating the therapeutic potential of aminophenyl oxobutanoic acid derivatives into clinical applications.

References

3-(p-Aminobenzoyl)butyric Acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-aminophenyl)-3-methyl-4-oxobutanoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and pertinent physicochemical data. The guide also details a plausible synthetic route and discusses its potential biological activities and associated signaling pathways, drawing on current research in related compounds for a well-rounded perspective for researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

  • IUPAC Name: this compound[1]

  • Synonyms: 3-(p-Aminobenzoyl)butyric Acid, 4-Amino-beta-methyl-gamma-oxo-benzenebutanoic Acid[1]

  • Chemical Structure:

    Chemical structure of this compound

    Image Source: PubChem CID 10965688

Physicochemical and Biological Data

The following table summarizes key physicochemical properties of this compound and presents biological activity data for structurally related aminophenyl derivatives that function as histone deacetylase (HDAC) inhibitors. Due to the limited publicly available biological data for the title compound, these related compounds provide valuable context for its potential therapeutic applications.

Property/ParameterValueReference
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
CAS Number 42075-29-6[1]
HDAC1 IC₅₀ 95.2 nM (for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide)[2]
HDAC2 IC₅₀ 260.7 nM (for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide)[2]
HDAC3 IC₅₀ 255.7 nM (for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide)[2]
HDAC1 IC₅₀ 13.2 nM (for a 4-pyridinyl aminophenyl benzamide derivative)[3]
HDAC2 IC₅₀ 77.2 nM (for a 4-pyridinyl aminophenyl benzamide derivative)[3]
HDAC3 IC₅₀ 8,908 nM (for a 4-pyridinyl aminophenyl benzamide derivative)[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of aniline with methylsuccinic anhydride, followed by a reduction of the nitro group if a nitroaniline precursor is used. Below is a plausible experimental protocol adapted from known procedures for similar compounds.

Materials:

  • Aniline

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and 2N

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents) to anhydrous dichloromethane.

  • Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of methylsuccinic anhydride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension. After the addition is complete, add aniline (1 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition of aniline, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against class I HDAC enzymes.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Developer solution (e.g., containing trypsin and TSA to stop the reaction)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations. Incubate for a short period at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer will digest the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Aniline Aniline Friedel_Crafts Friedel-Crafts Acylation Aniline->Friedel_Crafts Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Friedel_Crafts AlCl3 AlCl₃ (catalyst) AlCl3->Friedel_Crafts Intermediate Acylated Intermediate Friedel_Crafts->Intermediate Workup Aqueous Work-up & Purification Intermediate->Workup Product 4-(4-aminophenyl)-3-methyl- 4-oxobutanoic acid Workup->Product

Caption: Proposed synthesis of this compound.

Potential Signaling Pathway: HDAC Inhibition in Cancer

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Compound 4-(4-aminophenyl)-3-methyl- 4-oxobutanoic acid (Proposed HDACi) Compound->HDAC Inhibition

Caption: Potential mechanism of action via HDAC inhibition and PI3K/Akt pathway.

References

Characterization of Levosimendan Impurity 4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan is a calcium-sensitizing inotropic agent used in the treatment of acutely decompensated severe chronic heart failure. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Levosimendan is a chiral molecule, with the pharmacologically active substance being the (R)-enantiomer. Levosimendan Impurity 4 is identified as the (S)-enantiomer of Levosimendan, also known as dextrosimendan. This technical guide provides a comprehensive overview of the characterization of this specific impurity, including its physicochemical properties, pharmacological activity, and analytical methodologies for its separation and quantification.

Physicochemical and Pharmacological Characterization

Levosimendan Impurity 4, or (S)-Levosimendan (dextrosimendan), shares the same molecular formula and mass as the active pharmaceutical ingredient but differs in its three-dimensional arrangement. This stereochemical difference leads to a significant disparity in their pharmacological effects.

Physicochemical Properties

Table 1: Physicochemical Properties of Levosimendan Impurity 4 (Dextrosimendan)

PropertyDataReference(s)
Chemical Name (S)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide[1]
Synonyms (S)-Levosimendan, Dextrosimendan[1]
CAS Number 144238-75-5[1]
Molecular Formula C₁₄H₁₂N₆O[1]
Molecular Weight 280.28 g/mol [1]
Appearance Yellow to Dark Yellow Solid[1]
Melting Point >120°C (decomposition)
Predicted pKa 6.12 ± 0.10
Predicted Density 1.33 ± 0.1 g/cm³
Solubility Slightly soluble in DMSO and Methanol
Storage Conditions -20°C Freezer, under inert atmosphere
Pharmacological Activity

The primary mechanism of action of Levosimendan is the sensitization of cardiac troponin C to calcium, which enhances myocardial contractility. This effect is highly stereoselective. Dextrosimendan exhibits significantly lower potency as a calcium sensitizer compared to Levosimendan.

Table 2: Comparative Pharmacological Activity of Levosimendan and Dextrosimendan

ParameterLevosimendan ((R)-enantiomer)Dextrosimendan ((S)-enantiomer)Fold DifferenceReference(s)
EC₅₀ for Ca²⁺ Sensitization (skinned fibers) 0.3 µM3 µM10-fold[2]

Synthesis and Formation

Levosimendan is synthesized from the chiral precursor (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Levosimendan Impurity 4 can be formed if the racemic precursor is used without chiral resolution, or if the (S)-enantiomer of the precursor is present.

Logical Synthesis Pathway

The following diagram illustrates the general synthetic pathway for Levosimendan and the origin of Dextrosimendan.

G cluster_0 Precursor Synthesis cluster_1 Chiral Resolution cluster_2 Final Condensation Racemic Precursor Racemic 6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one R_Precursor (R)-Precursor Racemic Precursor->R_Precursor Resolution S_Precursor (S)-Precursor Racemic Precursor->S_Precursor Resolution Levosimendan Levosimendan ((R)-enantiomer) R_Precursor->Levosimendan + Malononitrile Dextrosimendan Dextrosimendan (Impurity 4, (S)-enantiomer) S_Precursor->Dextrosimendan + Malononitrile

Caption: Synthetic pathway of Levosimendan and the formation of Impurity 4.

Experimental Protocols

Synthesis of Dextrosimendan (Impurity 4)

A plausible laboratory-scale synthesis would involve the reaction of (S)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one with malononitrile.

  • Diazotization of (S)-Precursor:

    • Dissolve (S)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in an appropriate acidic aqueous medium (e.g., dilute HCl).

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

    • Stir for a short period to ensure complete formation of the diazonium salt.

  • Condensation with Malononitrile:

    • In a separate vessel, dissolve malononitrile in a suitable solvent, potentially with a weak base to facilitate the reaction.

    • Slowly add the cold diazonium salt solution to the malononitrile solution, maintaining a low temperature.

    • Allow the reaction to proceed with stirring, monitoring for completion by a suitable technique (e.g., TLC or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product may precipitate from the solution or require extraction with an organic solvent.

    • The crude product should be collected by filtration or after evaporation of the solvent.

    • Purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

A validated chiral HPLC method is essential for the quantification of Levosimendan Impurity 4. While a specific validated method is not publicly available, a general approach for developing such a method is provided below.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phase: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine (e.g., diethylamine) may be added to improve peak shape.

  • Detection: UV detection at a wavelength where both enantiomers have significant absorbance (e.g., around 375 nm for Levosimendan).

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Spectroscopic Characterization

Detailed ¹H and ¹³C NMR data for Dextrosimendan are not available in the public domain. However, the spectra would be expected to be very similar to that of Levosimendan, with minor shifts in the chemical environment of the protons and carbons near the chiral center. A full structural elucidation would require 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

Mechanism of Stereoselective Action

The difference in pharmacological activity between Levosimendan and Dextrosimendan arises from their stereoselective interaction with cardiac troponin C (cTnC).

Signaling Pathway of Calcium Sensitization

The following diagram illustrates the stereoselective binding of Levosimendan and Dextrosimendan to the cardiac troponin complex.

G cluster_0 Cardiac Muscle Contraction Cascade cluster_1 Modulation by Levosimendan Enantiomers Ca2_plus Ca²⁺ cTnC Cardiac Troponin C (cTnC) Ca2_plus->cTnC binds cTnI Cardiac Troponin I (cTnI) cTnC->cTnI conformational change in Tropomyosin Tropomyosin cTnI->Tropomyosin moves Actin Actin Tropomyosin->Actin exposes myosin-binding sites on Myosin Myosin Actin->Myosin interacts with Contraction Muscle Contraction Myosin->Contraction generates force for Levosimendan Levosimendan ((R)-enantiomer) Levosimendan->cTnC High-affinity binding, stabilizes Ca²⁺-bound state Dextrosimendan Dextrosimendan ((S)-enantiomer) Dextrosimendan->cTnC Low-affinity binding

Caption: Stereoselective interaction of Levosimendan enantiomers with cardiac troponin C.

Levosimendan binds to the N-terminal domain of cardiac troponin C in a calcium-dependent manner. This binding is stereoselective, with the (R)-enantiomer having a higher affinity. This high-affinity binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to a more prolonged interaction between actin and myosin for a given calcium concentration, thus enhancing the force of contraction. The (S)-enantiomer, Dextrosimendan, binds with lower affinity and is therefore less effective at sensitizing the myofilaments to calcium.[2]

Conclusion

Levosimendan Impurity 4, the (S)-enantiomer Dextrosimendan, is a critical impurity to monitor in the production of Levosimendan due to its significantly lower pharmacological potency. This guide has provided an overview of its known characteristics and the analytical principles for its control. Further research is required to fully elucidate its detailed spectroscopic properties and to develop and publish validated, detailed analytical methods for its routine analysis. For drug development professionals, the control of this impurity to within acceptable limits, as defined by regulatory guidelines, is paramount for ensuring the consistent quality and efficacy of Levosimendan drug products.

References

Spectroscopic Analysis of N-Acetyl-L-phenylalanine (C11H13NO3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetyl-L-phenylalanine, a compound with the molecular formula C11H13NO3. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N-Acetyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for N-Acetyl-L-phenylalanine (400 MHz, DMSO-d6) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.65s1H-COOH
8.18d, J = 8.1 Hz1H-NH
7.28 (m)m5HAromatic C-H
4.40ddd, J = 9.6, 8.1, 4.9 Hz1Hα-CH
3.03dd, J = 13.8, 4.9 Hz1Hβ-CH₂
2.83dd, J = 13.8, 9.6 Hz1Hβ-CH₂
1.77s3H-COCH₃

Table 2: ¹³C NMR Data for N-Acetyl-L-phenylalanine (101 MHz, DMSO-d6) [1]

Chemical Shift (δ) ppmAssignment
173.15-COOH
169.19-C=O (amide)
137.71Aromatic C (quaternary)
129.03Aromatic C-H
128.16Aromatic C-H
126.38Aromatic C-H
53.48α-CH
36.77β-CH₂
22.33-COCH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (carboxylic acid)
~3280StrongN-H stretch (amide)
~3060, 3030MediumAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~1720StrongC=O stretch (carboxylic acid)
1695StrongC=O stretch (Amide I)[2]
1552StrongN-H bend (Amide II)[2]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-Acetyl-L-phenylalanine

m/zRelative Intensity (%)Assignment
208.0975-[M+H]⁺[1]
207-Molecular Ion (M⁺)
162-[M - COOH]⁺
148-[M - COOH - CH₂]⁺ or [C₁₀H₁₂NO]⁺
120-[C₈H₁₀N]⁺ (loss of acetyl and carboxyl groups)
91100[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N-Acetyl-L-phenylalanine.

Materials:

  • N-Acetyl-L-phenylalanine

  • DMSO-d6 (99.9 atom % D)

  • NMR tubes (5 mm)

  • Volumetric flask and pipette

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-Acetyl-L-phenylalanine.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on concentration)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d6 peak at 39.52 ppm.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of N-Acetyl-L-phenylalanine.

Materials:

  • N-Acetyl-L-phenylalanine

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the N-Acetyl-L-phenylalanine sample and the KBr powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the significant absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of N-Acetyl-L-phenylalanine.

Materials:

  • N-Acetyl-L-phenylalanine

  • Methanol or other suitable volatile solvent

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of N-Acetyl-L-phenylalanine (approximately 1 mg/mL) in a suitable solvent like methanol.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive or negative ion mode. For N-Acetyl-L-phenylalanine, positive ion mode is typically used to observe the [M+H]⁺ ion.

    • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like N-Acetyl-L-phenylalanine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound C11H13NO3 (N-Acetyl-L-phenylalanine) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Functional Groups Connectivity NMR->NMR_Data IR_Data Functional Groups Present IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of N-Acetyl-L-phenylalanine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of N-Acetyl-L-phenylalanine.

References

A Technical Guide to the Synthesis of Aminophenyl Keto Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminophenyl keto acids are a class of organic compounds that serve as crucial building blocks and intermediates in the pharmaceutical and chemical industries. Their unique structure, featuring an aromatic amine, a ketone, and a carboxylic acid moiety, makes them valuable precursors for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing aminophenyl keto acids, with a focus on experimental protocols and quantitative data to aid researchers in their drug development endeavors.

Key Synthetic Strategies

The synthesis of aminophenyl keto acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern on the aromatic ring, the nature of the keto acid side chain, and the required stereochemistry. The main strategies include:

  • Synthesis from Nitroaromatic Precursors followed by Reduction: A robust and widely applicable method that involves introducing the keto acid side chain onto a nitro-substituted aromatic ring, followed by the reduction of the nitro group to an amine. This approach circumvents the challenges associated with the reactivity of the free amino group in earlier synthetic steps.

  • Friedel-Crafts Acylation: A classic method for the formation of aryl ketones. In the context of aminophenyl keto acids, this typically requires the protection of the amino group to prevent its reaction with the Lewis acid catalyst.

  • Hydrolysis of Azlactone and Cinnamic Acid Precursors: This strategy is particularly useful for the synthesis of α-keto acids. It involves the formation of an unsaturated precursor, such as an azlactone or a substituted cinnamic acid, which is then hydrolyzed to yield the desired keto acid.

  • Enzymatic Synthesis: A green and highly selective alternative to traditional chemical methods, employing enzymes such as L-amino acid deaminases to convert the corresponding amino acids into α-keto acids.

Synthesis from Nitroaromatic Precursors followed by Reduction

This is arguably the most versatile and reliable method for preparing aminophenyl keto acids. The general workflow involves the synthesis of a nitrophenyl keto acid, which is then subjected to a reduction step to yield the final aminophenyl product.

Representative Workflow: Nitroarene Reduction

G Start Nitrophenyl Precursor (e.g., Nitrophenylacetic acid) Step1 Introduction of Keto Group (e.g., Ester Condensation, Oxidation) Start->Step1 Intermediate Nitrophenyl Keto Acid/Ester Step1->Intermediate Step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate->Step2 Step3 Hydrolysis (if ester) Step2->Step3 Product Aminophenyl Keto Acid Step3->Product G Start Protected Aniline (e.g., Acetanilide) Step1 Friedel-Crafts Acylation (Acylating agent, Lewis Acid) Start->Step1 Intermediate Acylated Protected Aniline Step1->Intermediate Step2 Deprotection (e.g., Acid/Base Hydrolysis) Intermediate->Step2 Product Aminophenyl Ketone Step2->Product G Start Aminobenzaldehyde + N-Acylglycine Step1 Condensation (e.g., Acetic Anhydride, Sodium Acetate) Start->Step1 Intermediate Azlactone Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 Product Aminophenyl α-Keto Acid Step2->Product G Start Aminophenyl Amino Acid Step1 Enzymatic Deamination (L-amino acid deaminase) Start->Step1 Product Aminophenyl Keto Acid Step1->Product

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described methodology follows a two-step synthetic sequence involving a Friedel-Crafts acylation followed by a selective reduction of a nitro intermediate. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminophenyl group, a chiral center, and a carboxylic acid moiety, makes it an attractive building block for the synthesis of more complex molecules. The protocol outlined herein details a reliable and scalable method for its preparation from commercially available starting materials. The synthesis proceeds via an intermediate, 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, which is synthesized through a Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride. The subsequent reduction of the nitro group is achieved through catalytic hydrogenation, a clean and efficient method that is compatible with the other functional groups present in the molecule.

Data Presentation

Table 1: Reagents for the Synthesis of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Step 1)

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalence
NitrobenzeneC₆H₅NO₂123.11(To be used as solvent and reactant)-
Methylsuccinic anhydrideC₅H₆O₃114.101.01.0
Aluminum chloride (anhydrous)AlCl₃133.342.22.2

Table 2: Reaction Conditions for the Synthesis of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Step 1)

ParameterValue
Temperature0-5 °C (addition), then room temperature
Reaction Time12-24 hours
Work-upAcidic aqueous quench
PurificationRecrystallization
Expected Yield60-70%

Table 3: Reagents for the Synthesis of this compound (Step 2)

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acidC₁₁H₁₁NO₅237.211.0 equivalent
Palladium on Carbon (10% Pd)--5-10 mol%
Hydrogen GasH₂2.02Excess (balloon or pressure vessel)
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)--Sufficient to dissolve starting material

Table 4: Reaction Conditions for the Synthesis of this compound (Step 2)

ParameterValue
TemperatureRoom temperature
PressureAtmospheric (balloon) or slightly elevated
Reaction Time2-6 hours (monitor by TLC)
Work-upFiltration and solvent evaporation
PurificationRecrystallization (if necessary)
Expected Yield85-95%

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

This procedure details the Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (2.2 eq). Cool the flask in an ice-water bath.

  • Addition of Reactants: Add nitrobenzene (which acts as both solvent and reactant) to the flask with stirring. To the dropping funnel, add a solution of methylsuccinic anhydride (1.0 eq) dissolved in a minimal amount of nitrobenzene.

  • Reaction Execution: Add the methylsuccinic anhydride solution dropwise to the stirred suspension of aluminum chloride in nitrobenzene over a period of 1-2 hours, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Isolation and Purification: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash it with cold water. If the product remains in the organic layer, separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Step 2: Synthesis of this compound

This procedure outlines the catalytic hydrogenation of the nitro intermediate to the final amine product.

  • Reaction Setup: To a hydrogenation flask or a round-bottom flask, add 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting this compound is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent.

Mandatory Visualization

SynthesisWorkflow Synthesis of this compound Nitrobenzene Nitrobenzene Step1_Reaction Friedel-Crafts Acylation Nitrobenzene->Step1_Reaction MethylsuccinicAnhydride Methylsuccinic Anhydride MethylsuccinicAnhydride->Step1_Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Step1_Reaction Catalyst Intermediate 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Step1_Reaction->Intermediate Yield: 60-70% Step2_Reaction Catalytic Hydrogenation Intermediate->Step2_Reaction Hydrogen H₂ / Pd/C Hydrogen->Step2_Reaction Reducing Agent FinalProduct This compound Step2_Reaction->FinalProduct Yield: 85-95%

Caption: Synthetic workflow for this compound.

Application Note: Quantification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. This compound is a known impurity and degradation product of the cardiovascular drug Levosimendan, identified as Levosimendan Impurity 4.[1] The method detailed herein is suitable for quality control, stability studies, and research applications in the pharmaceutical industry. The protocol provides excellent linearity, precision, and accuracy, ensuring reliable analysis.

Introduction

This compound is a critical process-related impurity and potential degradant of Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure. Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is a mandatory requirement by regulatory bodies to ensure the safety and efficacy of drug products. The development of a reliable analytical method for the quantification of this specific impurity is therefore essential. This document provides a comprehensive protocol for the use of this compound as an HPLC standard for accurate impurity profiling of Levosimendan.

Experimental Protocols

Materials and Reagents
  • Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered and degassed)

  • Buffer: Trifluoroacetic acid (TFA)

  • Columns: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size) is recommended.

Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump is required. Data acquisition and processing should be performed using compatible chromatography software.

Preparation of Solutions
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.

HPLC Method Parameters
ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
359010

Data Presentation

The performance of this HPLC method was evaluated based on linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
20304,560
50759,900
Correlation Coefficient (r²) 0.9998

Table 3: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
51.21.899.2
200.81.1101.1
400.60.9100.5

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.80

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of this compound as a drug impurity.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Standard Stock Solution (1000 µg/mL) standards Calibration Curve Standards (1-50 µg/mL) stock->standards Serial Dilution hplc HPLC System (C18 Column, UV Detector) standards->hplc Inject sample Sample Solution (e.g., Levosimendan API) sample->hplc Inject mobile_phase Mobile Phase (A & B) mobile_phase->hplc Pump gradient Gradient Elution chromatogram Obtain Chromatogram hplc->chromatogram detection UV Detection at 280 nm peak_area Integrate Peak Area chromatogram->peak_area calibration_curve Generate Calibration Curve peak_area->calibration_curve quantification Quantify Impurity calibration_curve->quantification

Caption: HPLC analysis workflow for the quantification of this compound.

G cluster_synthesis Drug Synthesis & Stability cluster_impurity Impurity Profile cluster_qc Quality Control api Levosimendan (API) degradation Degradation (e.g., Acidic Conditions) api->degradation qc_check HPLC Analysis (Quantification) api->qc_check Is tested by synthesis Synthesis Process synthesis->api impurity This compound (Impurity 4) synthesis->impurity Forms during degradation->impurity Forms during impurity->qc_check Is quantified by release Drug Product Release qc_check->release Informs

Caption: Logical relationship of this compound as an impurity in drug development.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound. The method demonstrates excellent performance characteristics and is suitable for routine use in quality control laboratories for the analysis of Levosimendan and its related impurities. The detailed protocol and performance data provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for their specific needs.

References

Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis.[1] This process is pivotal for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[2] When succinic anhydride is employed as the acylating agent, the reaction yields β-aroylpropionic acids. These products are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active molecules due to their versatile chemical handles.[3][4][5]

This application note provides detailed experimental protocols for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, including both classical and solvent-free methods. It also presents a summary of reaction conditions and yields for different substrates, along with a schematic of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation with succinic anhydride proceeds through the formation of a highly reactive acylium ion intermediate.[6] A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond, generating the acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex.[7] Finally, a proton is eliminated from the ring, restoring its aromaticity and yielding the β-aroylpropionic acid product.[7][8]

G cluster_0 Mechanism A Succinic Anhydride + AlCl₃ B Acylium Ion Formation A->B Activation D Electrophilic Attack B->D C Aromatic Substrate C->D E Sigma Complex (Resonance Stabilized) D->E Disruption of Aromaticity F Deprotonation E->F Proton Elimination G β-Aroylpropionic Acid + Regenerated Catalyst F->G Restoration of Aromaticity

Caption: Key steps in the Friedel-Crafts acylation mechanism.

The general experimental workflow for this reaction involves the careful mixing of the reactants and catalyst, followed by a controlled reaction period and subsequent workup to isolate and purify the product.

G cluster_1 Experimental Workflow start Start reactants Mix Aromatic Substrate, Succinic Anhydride, and AlCl₃ start->reactants reaction Reaction Period (Stirring, Temperature Control) reactants->reaction workup Quenching (Ice/HCl) reaction->workup isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization) isolation->purification end End purification->end

Caption: General experimental workflow for Friedel-Crafts acylation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride. This data provides a comparative overview of different experimental approaches, highlighting the efficiency of both conventional and solvent-free methods.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[9]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[3]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[3]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[3]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[3]
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.90[3]
AnisoleAlCl₃None (Solvent-free)10 minRoom Temp.92[4]
BiphenylAlCl₃None (Solvent-free)20 minRoom Temp.69[10][11]

Experimental Protocols

Safety Precautions:

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with extreme care in a fume hood and avoid contact with skin and moisture.[3]

  • The reaction can be exothermic, particularly during the addition of aluminum chloride. Ensure appropriate cooling measures are readily available.[3]

  • Aromatic hydrocarbons such as benzene are flammable and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Protocol 1: Conventional Friedel-Crafts Acylation of Benzene

This protocol describes the synthesis of β-benzoylpropionic acid using benzene as both the reactant and the solvent.[9]

Materials:

  • Succinic anhydride (68 g, 0.68 mole)

  • Dry, thiophene-free benzene (350 g, 4.5 moles)

  • Powdered, anhydrous aluminum chloride (200 g, 1.5 moles)

  • Water (300 mL)

  • Concentrated hydrochloric acid

  • Crushed ice

Equipment:

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Two reflux condensers

  • Heating mantle or oil bath

  • Dropping funnel

  • Steam distillation apparatus

  • Beakers

  • Filtration apparatus

Procedure:

  • In the 2-L three-necked flask, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).[9]

  • Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction with the evolution of hydrogen chloride will occur.[9]

  • Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.[9]

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.[9]

  • Remove the excess benzene via steam distillation.[9]

  • Pour the hot solution into a 2-L beaker and allow it to cool.

  • Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid will form.[9]

  • Filter the precipitate and wash it with hot water.

  • Dry the product. The expected yield is 95-100 g (77-82%).[9]

Protocol 2: Solvent-Free Friedel-Crafts Acylation

This protocol offers an environmentally benign, rapid, and efficient method for the synthesis of various β-aroylpropionic acids at room temperature.[3][4]

Materials:

  • Succinic anhydride (0.01 mole)

  • Aromatic hydrocarbon (e.g., toluene, ethylbenzene, xylene, anisole) (0.01 mole)

  • Powdered, anhydrous aluminum chloride (0.02 mole)

  • Crushed ice

  • Hydrochloric Acid

Equipment:

  • Mortar and pestle

  • Fume hood

  • TLC apparatus for reaction monitoring

  • Filtration apparatus

Procedure:

  • Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.[3]

  • Grind the mixture with a pestle for 1 minute.

  • Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

  • Continue grinding the mixture for the time specified in the data summary table (typically 5-10 minutes).[3]

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.[3]

  • Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.[3][4]

References

Application Notes and Protocols for the Analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, with the CAS number 42075-29-6, is a known process impurity and potential degradation product of the cardiovascular drug Levosimendan.[1] As a result, robust and reliable analytical methods are crucial for its detection and quantification to ensure the quality, safety, and efficacy of Levosimendan drug products. This document provides detailed application notes and experimental protocols for the analysis of this compound using modern chromatographic techniques.

The methods outlined below are based on established analytical procedures for Levosimendan and its related substances and serve as a comprehensive starting point for method development and validation in a pharmaceutical quality control or research laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound[1]
Synonyms 3-(p-Aminobenzoyl)butyric Acid, Levosimendan Impurity 4[1]
CAS Number 42075-29-6[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating HPLC method is essential for separating this compound from the active pharmaceutical ingredient (API), Levosimendan, and other related impurities. The following protocol is a recommended starting point.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure adequate separation of all components. A suggested gradient program is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be optimized based on the UV spectrum of this compound. A wavelength in the range of 240-260 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the drug substance or product in the diluent to a suitable concentration.

Quantitative Data (Hypothetical for Method Development)

The following table presents hypothetical quantitative data that should be established during method validation.

ParameterTarget Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) < 2.0 %

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_standard Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standards inject_blank->inject_std inject_sample Inject Samples inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify Analyte integrate_peaks->quantify

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C8 or C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) for faster analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient Elution: A fast gradient is typically employed.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable due to the presence of the primary amine group.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions for Multiple Reaction Monitoring (MRM) need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required prior to analysis.

Quantitative Data (Hypothetical for Method Development)

ParameterTarget Value
Linearity (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantitation (LOQ) 1 - 5 ng/mL
Accuracy (% Recovery) 85.0 - 115.0 %
Precision (% RSD) < 15.0 %

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_collection Collect Sample extraction Protein Precipitation / SPE sample_collection->extraction reconstitution Reconstitute Extract extraction->reconstitution lc_separation Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Results quantification->reporting

Caption: General workflow for the quantitative analysis by LC-MS/MS.

Structural Characterization

For definitive identification and structural confirmation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of this compound. The expected chemical shifts are influenced by the aromatic ring, the keto group, the carboxylic acid, and the methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected for the N-H stretching of the primary amine, C=O stretching of the ketone and carboxylic acid, and O-H stretching of the carboxylic acid.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_main Analytical Strategy for this compound Identification Identification & Structural Elucidation NMR NMR Spectroscopy Identification->NMR FTIR FTIR Spectroscopy Identification->FTIR MS Mass Spectrometry (MS) Identification->MS Quantification Quantification HPLC_UV HPLC-UV Quantification->HPLC_UV LC_MSMS LC-MS/MS Quantification->LC_MSMS NMR->Identification FTIR->Identification MS->Identification HPLC_UV->Quantification LC_MSMS->Quantification

Caption: Relationship between analytical techniques for identification and quantification.

Conclusion

The analytical methods and protocols described in this document provide a solid foundation for the analysis of this compound in various contexts, particularly in the quality control of Levosimendan. It is imperative that any method based on these recommendations be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.

References

Application Notes: 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is a versatile chemical intermediate. While this compound itself has limited documented biological activity, its core structure serves as a valuable scaffold for the synthesis of novel derivatives with significant potential in medicinal chemistry. The presence of a reactive primary amine and a carboxylic acid group allows for a wide range of chemical modifications, leading to the development of compounds with diverse pharmacological activities. This document focuses on the application of this scaffold in the development of anticancer agents, specifically through the synthesis of thiazole derivatives.

Anticancer Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including anticancer agents like Dasatinib and Ixabepilone.[1] Derivatives of the 4-(4-aminophenyl)-4-oxobutanoic acid scaffold incorporating a thiazole moiety have shown promising anticancer activity in preclinical studies. These compounds have been demonstrated to inhibit the proliferation of various cancer cell lines, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[1][2][3][4]

Hypothetical Lead Compound: A Thiazole Derivative

For the purpose of these application notes, we will consider a hypothetical lead compound, 4-(4-((4-phenylthiazol-2-yl)amino)phenyl)-3-methyl-4-oxobutanoic acid (ThioButanoic-Lead) , derived from the core scaffold. The biological data presented is based on closely related structures found in the literature.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of compounds structurally related to ThioButanoic-Lead . This data is essential for structure-activity relationship (SAR) studies and for guiding further optimization of lead compounds.

Table 1: In Vitro Antiproliferative Activity of Thiazole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A OVCAR-4 (Ovarian Cancer)1.57[5]
Compound B A549 (Lung Cancer)5.42[4]
Compound C H69 (Small Cell Lung Cancer)-[6][7][8]
Compound D H69AR (Anthracycline-Resistant SCLC)-[6][7][8]
Cisplatin A549 (Lung Cancer)11.71[4]

Note: Compounds A, B, C, and D are structurally similar to ThioButanoic-Lead and are used here as representative examples. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-((4-phenylthiazol-2-yl)amino)phenyl)-3-methyl-4-oxobutanoic acid (ThioButanoic-Lead)

This protocol describes a general method for the synthesis of the lead compound via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • 2-bromo-1-phenylethan-1-one

  • Thiosemicarbazide

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Thiosemicarbazone Intermediate:

    • Dissolve this compound in ethanol.

    • Add an equimolar amount of thiosemicarbazide to the solution.

    • Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry under vacuum.

  • Hantzsch Thiazole Synthesis:

    • Suspend the synthesized thiosemicarbazone and an equimolar amount of 2-bromo-1-phenylethan-1-one in ethanol.

    • Add anhydrous sodium acetate and reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, pour the mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure ThioButanoic-Lead .

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9]

G cluster_synthesis Synthesis Workflow Starting Material 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Intermediate Alpha-haloketone 2-bromo-1-phenylethan-1-one Hantzsch Reaction Hantzsch Thiazole Synthesis Crude Product Crude ThioButanoic-Lead Purification Purification (Recrystallization/Chromatography) Final Product Pure ThioButanoic-Lead

Caption: Synthetic workflow for ThioButanoic-Lead.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ThioButanoic-Lead in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

G cluster_mtt MTT Assay Workflow Seed Cells Seed Cells in 96-well plate Incubate_24h_1 Incubate 24h Treat_Cells Treat with ThioButanoic-Lead Incubate_Treatment Incubate for 24/48/72h Add_MTT Add MTT Solution Incubate_MTT Incubate 2-4h Solubilize Solubilize Formazan Crystals Measure_Absorbance Measure Absorbance at 570 nm Analyze_Data Calculate Cell Viability

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay is used to quantify the number of cells undergoing apoptosis following treatment with a test compound.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with ThioButanoic-Lead at various concentrations for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle-treated controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate settings to detect FITC (for Annexin V) and PI fluorescence.

    • Data analysis will differentiate between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

Mechanism of Action and Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in cancer.[2][4] Two such pathways that are potential targets for thiazole-containing compounds are the EGFR and SIRT2 signaling pathways.[6][7][8][17]

EGFR and SIRT2 Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and metastasis.[17][18][19] Sirtuin 2 (SIRT2) is a deacetylase that has been implicated in various cellular processes, and its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[18][19][20][21] There is evidence of crosstalk between SIRT2 and EGFR signaling, where SIRT2 can modulate the response to EGFR inhibitors.[17][18][19]

ThioButanoic-Lead and similar thiazole derivatives may exert their anticancer effects by inhibiting EGFR and/or SIRT2, leading to the downregulation of pro-survival signals and the induction of apoptosis.

G

Caption: Potential mechanism of action via EGFR/SIRT2 pathways.

Conclusion

This compound is a valuable starting material for the synthesis of novel bioactive compounds. The development of thiazole derivatives from this scaffold represents a promising strategy for the discovery of new anticancer agents. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and understand the mechanism of action of these potential therapeutic agents. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these findings towards clinical applications.

References

Application Notes and Protocols for the Reduction of Nitro Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the reduction of nitro compounds, a fundamental transformation in organic synthesis crucial for producing primary amines. These amines are vital intermediates in the manufacturing of a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide details various methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

The conversion of a nitro group (–NO₂) to a primary amine (–NH₂) is a six-electron reduction that can be achieved through several distinct mechanistic pathways.[1] The choice of method is critical, as it influences not only the reaction's efficiency but also its chemoselectivity in the presence of other functional groups.[1][2] The most common strategies involve catalytic hydrogenation, metal-mediated reductions, and the use of stoichiometric reagents.[3][4]

Mechanistic Pathways

The reduction of nitroarenes to anilines typically proceeds through a direct hydrogenation pathway or a condensation pathway. The direct route involves the stepwise reduction from the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[1][5]

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitroarene Nitroarene Nitroso Nitroso Nitroarene->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine +2e-, +2H+ Azoxybenzene Azoxybenzene Nitroso->Azoxybenzene + Hydroxylamine Amine Amine Hydroxylamine->Amine +2e-, +2H+ Azobenzene Azobenzene Azoxybenzene->Azobenzene +2e-, +2H+ Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene +2e-, +2H+ Hydrazobenzene->Amine Cleavage

Caption: General mechanistic pathways for nitro group reduction.

I. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for nitro group reduction, often favored for its clean reaction profile and the generation of water as the primary byproduct.[2] This technique typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with a hydrogen source.[3][6]

Data Presentation: Catalytic Hydrogenation
SubstrateCatalystHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Nitrobenzene10% Pd/CH₂ (1 atm)EthanolRT3>99[7]
4-Nitrotoluene5% Pt/CH₂ (1 atm)Methanol25198[8]
4-NitroanisoleRaney NiH₂ (50 psi)Ethanol25295[3]
2-Nitrobenzoic acid10% Pd/CH₂ (4 bar)Methanol60496[7]
4-IodonitrobenzeneMn-1 (5 mol%)H₂ (80 bar)Toluene1302482[9]
Experimental Protocol: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol describes the reduction of a generic nitroaromatic compound using palladium on carbon as the catalyst and hydrogen gas as the reducing agent.[7]

Materials:

  • Nitroaromatic compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol or Methanol

  • Hydrogen gas supply with regulator

  • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

  • Magnetic stirrer and stir bar or mechanical shaker

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

G start Start dissolve Dissolve nitroaromatic in solvent start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst setup Set up reaction vessel (e.g., Parr apparatus) add_catalyst->setup purge Purge with N₂ then H₂ setup->purge react React under H₂ pressure with stirring/shaking purge->react monitor Monitor reaction (TLC, GC, or LC-MS) react->monitor monitor->react Incomplete purge_n2 Purge with N₂ monitor->purge_n2 Complete filter Filter through Celite® purge_n2->filter concentrate Concentrate filtrate filter->concentrate purify Purify crude product concentrate->purify end End purify->end

Caption: Experimental workflow for catalytic hydrogenation.

Procedure:

  • In a suitable reaction flask, dissolve the nitroaromatic compound (1.0 eq) in a minimal amount of anhydrous ethanol or methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% Pd) to the solution.

  • Securely attach the flask to the hydrogenation apparatus.

  • Purge the system by evacuating and refilling with an inert gas (e.g., nitrogen) three times, followed by evacuating and refilling with hydrogen gas to the desired pressure (typically 1-4 atm).[7]

  • Commence vigorous stirring or shaking and maintain the reaction at room temperature or gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.[7]

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine.

  • Purify the product by crystallization or chromatography if necessary.

II. Metal-Mediated Reductions

The use of metals such as iron, tin, or zinc in acidic or neutral media is a classic and robust method for nitro group reduction.[3][10] These methods are often chemoselective and cost-effective.[2]

Data Presentation: Metal-Mediated Reductions
SubstrateMetalAcid/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-NitroacetophenoneFeNH₄ClEtOH/H₂OReflux295[11]
2-NitrophenolSnCl₂·2H₂OEthanolRT0.592[8]
3-NitroanilineZnHClH₂O100188[3]
4-ChloronitrobenzeneFeAcetic AcidH₂O100390[12]
4-NitobenzonitrileFeCaCl₂EtOH/H₂O701.594[10]
Experimental Protocol: Reduction using Iron Powder and Ammonium Chloride

This protocol describes a neutral-condition reduction of a nitroaromatic compound using iron powder, which is often preferred for its mildness and safety.[11]

Materials:

  • Nitroaromatic compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

G start Start suspend Suspend nitroaromatic, Fe, and NH₄Cl in EtOH/H₂O start->suspend reflux Heat to reflux with vigorous stirring suspend->reflux monitor Monitor reaction (TLC, GC, or LC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete filter Filter through Celite® cool->filter concentrate Concentrate filtrate filter->concentrate extract Extract with organic solvent concentrate->extract wash Wash organic layer (NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate_final Concentrate to yield crude amine dry->concentrate_final purify Purify if necessary concentrate_final->purify end End purify->end

Caption: Experimental workflow for Fe/NH₄Cl reduction.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitroaromatic compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq).

  • Add a mixture of ethanol and water (e.g., 2:1 v/v) as the solvent.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by crystallization or chromatography if necessary.

III. Stoichiometric Reagents

Several stoichiometric reagents can be employed for the reduction of nitro compounds, often offering high chemoselectivity under mild conditions. These include metal-free options and hydride-based systems.[13]

Data Presentation: Stoichiometric Reagents
SubstrateReagentSolventTemp. (°C)TimeYield (%)Reference
4-NitrostyreneB₂(OH)₄, 4,4'-bipyridineTHFRT5 min95[14]
3-NitrobenzaldehydeHSiCl₃, Et₃NCH₂Cl₂0 to RT1 h94[13]
4-NitroacetophenoneNaBH₄, FeCl₂H₂O2515 min>99[8]
2,4-DinitrotolueneNa₂S·9H₂OH₂O/EtOH701 h85 (mono-reduction)[6]
Experimental Protocol: Metal-Free Reduction using Tetrahydroxydiboron

This protocol outlines a rapid and highly chemoselective metal-free reduction of aromatic nitro compounds at room temperature.[14]

Materials:

  • Aromatic nitro compound

  • Tetrahydroxydiboron [B₂(OH)₄]

  • 4,4'-Bipyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic nitro compound (1.0 eq) in anhydrous THF.

  • Add 4,4'-bipyridine (0.1 eq) to the solution.

  • Add tetrahydroxydiboron (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 5 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reduction of nitro compounds to primary amines is a versatile and essential transformation in organic synthesis. The choice of the reduction method depends critically on the substrate's functional group tolerance, cost considerations, and safety requirements. Catalytic hydrogenation offers a clean and efficient route for simple substrates.[2] Metal-mediated reductions provide a robust and cost-effective alternative with excellent functional group tolerance.[1][2] Modern stoichiometric and metal-free methods offer high chemoselectivity under mild conditions, making them suitable for complex and sensitive molecules.[13][14] The provided protocols and data serve as a practical guide for selecting and implementing the most appropriate method for a given synthetic challenge.

References

Application Notes and Protocols: 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is a versatile chemical scaffold with significant potential in drug discovery. While the biological activity of the core molecule itself is not extensively documented, its structure presents multiple points for chemical modification, making it an ideal starting point for the synthesis of compound libraries for screening against various therapeutic targets. The presence of an aromatic amine, a carboxylic acid, and a ketone functional group allows for a wide range of chemical transformations, enabling the exploration of diverse chemical spaces.

The general structure of 4-oxo-4-phenylamino butanoic acid derivatives has been investigated in the development of novel therapeutic agents, including those with anti-inflammatory and anticancer properties.[1][2][3][4][5][6] These studies have demonstrated that modifications to the aromatic ring, the butanoic acid chain, and the amide linkage can lead to compounds with potent and selective biological activities. These derivatives have been shown to interact with a variety of biological targets, highlighting the broad therapeutic potential of this chemical class.

These application notes provide a comprehensive overview of how this compound can be utilized as a foundational scaffold in a drug discovery program. Included are synthetic strategies for library generation, protocols for key biological assays, and templates for data presentation and analysis.

Synthetic Applications: Library Generation

The chemical structure of this compound offers three primary points for diversification: the primary aromatic amine, the carboxylic acid, and the ketone. A generalized workflow for creating a diverse chemical library from this scaffold is presented below.

Synthetic Workflow Start 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Amine_Mod Amine Modification (e.g., Acylation, Sulfonylation, Reductive Amination) Start->Amine_Mod R1-X Acid_Mod Carboxylic Acid Modification (e.g., Amide Coupling, Esterification) Start->Acid_Mod R2-NH2 Ketone_Mod Ketone Modification (e.g., Reductive Amination, Wittig Reaction) Start->Ketone_Mod R3-NH2 / R4-PPh3 Library Diverse Compound Library Amine_Mod->Library Acid_Mod->Library Ketone_Mod->Library

Caption: Synthetic workflow for library generation.

Experimental Protocol: General Procedure for Amide Coupling at the Carboxylic Acid Moiety

This protocol describes a standard method for creating a library of amides from this compound.

  • Reagent Preparation :

    • Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Prepare separate solutions for a diverse set of primary and secondary amines (1.1 equivalents each).

    • Prepare a solution of a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Prepare a solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction Setup :

    • In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the solution of this compound.

    • Add the coupling agent solution and the base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Slowly add the amine solution to the reaction mixture.

  • Reaction Monitoring and Work-up :

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired amide derivative.

  • Characterization :

    • Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Evaluation: Screening Cascade

A hypothetical screening cascade for evaluating a library of compounds derived from this compound for anticancer activity is outlined below.

Screening Cascade Library Compound Library Primary_Screen Primary Screen: Cell Viability Assay (e.g., MTT on Cancer Cell Line Panel) Library->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Active Hits Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Selectivity->Mechanism Selective Hits Target_ID Target Identification and Validation Mechanism->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: A typical screening cascade for anticancer drug discovery.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture :

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding :

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare a stock solution of the test compounds in Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay :

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and organized manner to facilitate comparison and decision-making.

Table 1: In Vitro Anticancer Activity of Selected Derivatives

Compound IDR1-Group (Amine Modification)R2-Group (Acid Modification)HeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)Normal Fibroblast IC50 (µM)Selectivity Index (Normal/HeLa)
Parent -NH2-COOH>100>100>100>100-
DERIV-01 -NH-CO-Ph-COOH15.225.830.1>100>6.6
DERIV-02 -NH-SO2-Ph-COOH8.712.418.595.310.9
DERIV-03 -NH2-CO-NH-Ph22.535.142.7>100>4.4
DERIV-04 -NH2-CO-NH-Bn18.929.333.6>100>5.3

Table 2: Mechanism of Action Data for Lead Compound DERIV-02

AssayEndpointResult
Apoptosis Assay % Annexin V Positive Cells (24h)45% at 2x IC50
Cell Cycle Analysis % Cells in G2/M Phase (24h)60% at 2x IC50
Kinase Panel Screen Target Kinase with >90% InhibitionKinase X
Kinase X Assay IC50 (nM)75 nM

Signaling Pathway Analysis

Based on the identification of a potential target, such as a kinase, a signaling pathway diagram can be constructed to visualize the mechanism of action.

Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation DERIV-02 DERIV-02 DERIV-02->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by a derivative.

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the creation of large and diverse compound libraries. By employing a systematic screening cascade, researchers can identify novel bioactive molecules with therapeutic potential. The protocols and data presentation formats provided herein offer a framework for the efficient exploration of this chemical scaffold in the pursuit of new drug candidates. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock its full potential in drug discovery.

References

Application Notes and Protocols for the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a valuable building block in pharmaceutical and chemical research. The described methodology is based on a two-step synthetic sequence involving a Friedel-Crafts acylation followed by the reduction of a nitro intermediate and subsequent salt formation.

Introduction

This compound and its hydrochloride salt are important intermediates in organic synthesis. The presence of a carboxylic acid, a ketone, and an aromatic amine functionality makes this molecule a versatile precursor for the development of various heterocyclic compounds and active pharmaceutical ingredients. The following protocol outlines a reliable method for its preparation. The synthesis strategy involves the Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride to yield 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

This step involves the Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • Nitrobenzene

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) to anhydrous dichloromethane (10 mL/g of AlCl₃).

  • Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of methylsuccinic anhydride (1.0 eq) and nitrobenzene (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation.

Materials:

  • 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction until the consumption of hydrogen ceases (typically 4-8 hours). The reaction can also be monitored by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a solid. This product is often used in the next step without further purification.

Step 3: Preparation of this compound hydrochloride

The final step is the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Materials:

  • This compound

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Diethyl ether or Isopropanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in the chosen solvent) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound hydrochloride.

Data Presentation

ParameterStep 1: Friedel-Crafts AcylationStep 2: Nitro ReductionStep 3: Salt Formation
Reactants Nitrobenzene, Methylsuccinic anhydride, AlCl₃3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, H₂, Pd/CThis compound, HCl
Solvent DichloromethaneMethanol or EthanolIsopropanol/Diethyl ether
Reaction Temperature 0 °C to RefluxRoom Temperature0 °C to Room Temperature
Reaction Time 4-6 hours4-8 hours~30 minutes
Typical Yield 60-75%>90% (often quantitative)>95% (often quantitative)
Product Appearance Crystalline solidSolidCrystalline solid

Visualizations

Synthesis_Workflow Reactants1 Nitrobenzene + Methylsuccinic anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) Reactants1->Step1 Intermediate 3-Methyl-4-(4-nitrophenyl) -4-oxobutanoic acid Step1->Intermediate Step2 Step 2: Nitro Reduction (H₂, Pd/C) Intermediate->Step2 Amine 4-(4-Aminophenyl)-3-methyl -4-oxobutanoic acid Step2->Amine Step3 Step 3: Salt Formation (HCl) Amine->Step3 FinalProduct 4-(4-Aminophenyl)-3-methyl -4-oxobutanoic acid HCl Step3->FinalProduct

Caption: Synthetic workflow for the preparation of this compound hydrochloride.

Signaling_Pathway Start Start: Aromatic Compound (Nitrobenzene) Acylation Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Start->Acylation Nitro_Intermediate Nitro-substituted Intermediate Acylation->Nitro_Intermediate Reduction Functional Group Transformation (Nitro Group Reduction) Nitro_Intermediate->Reduction Amine_Product Amino-substituted Product Reduction->Amine_Product Salt_Formation Acid-Base Reaction (Salt Formation) Amine_Product->Salt_Formation Final_Product Final Product: Hydrochloride Salt Salt_Formation->Final_Product

Caption: Logical relationship of the key chemical transformations in the synthesis.

Application Notes and Protocols for the Derivatization of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a versatile scaffold for the synthesis of a diverse range of derivatives. The functional handles of this molecule—a primary aromatic amine, a carboxylic acid, and a ketone—offer multiple avenues for chemical elaboration, making it an attractive starting material for the development of novel compounds with potential therapeutic applications.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into amides and esters, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships.

Amide Synthesis via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common and efficient method for coupling carboxylic acids with primary or secondary amines under mild conditions.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Quantitative Data for Amide Derivatives:

DerivativeAmine UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1a BenzylamineC₁₈H₂₀N₂O₂296.3685
1b MorpholineC₁₅H₂₀N₂O₃292.3390
1c AnilineC₁₇H₁₈N₂O₂282.3482

Experimental Workflow for Amide Synthesis:

Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Start_Acid 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Reaction Amide Coupling Start_Acid->Reaction Amine Primary/Secondary Amine Amine->Reaction Reagents EDC, HOBt, DIPEA DMF, RT, 12-24h Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: Workflow for the synthesis of amide derivatives.

Esterification via Acid Catalysis

Esterification of the carboxylic acid can be achieved through Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid.

Experimental Protocol:

  • Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Quantitative Data for Ester Derivatives:

DerivativeAlcohol UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2a MethanolC₁₂H₁₅NO₃221.2592
2b EthanolC₁₃H₁₇NO₃235.2888
2c Propan-1-olC₁₄H₁₉NO₃249.3185

Derivatization of the Aromatic Amine Moiety

The primary aromatic amine is a versatile functional group that can be readily acylated or converted into a sulfonamide.

N-Acylation with Acyl Chlorides

The amino group can be acylated using various acyl chlorides in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (TEA) or pyridine (1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize or purify by column chromatography to obtain the N-acyl derivative.

Quantitative Data for N-Acyl Derivatives:

DerivativeAcyl Chloride UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)
3a Acetyl chlorideC₁₃H₁₅NO₄249.2695
3b Benzoyl chlorideC₁₈H₁₇NO₄311.3391
3c Cyclopropanecarbonyl chlorideC₁₅H₁₇NO₄275.3089
Sulfonamide Synthesis

The primary amine can react with sulfonyl chlorides to form sulfonamides, a common motif in many pharmaceutical agents.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.

Quantitative Data for Sulfonamide Derivatives:

DerivativeSulfonyl Chloride UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)
4a Benzenesulfonyl chlorideC₁₇H₁₇NO₅S347.3988
4b p-Toluenesulfonyl chlorideC₁₈H₁₉NO₅S361.4190
4c Methanesulfonyl chlorideC₁₂H₁₅NO₅S285.3285

Experimental Workflow for Sulfonamide Synthesis:

Sulfonamide_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Start_Amine 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Reaction Sulfonylation Start_Amine->Reaction Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction Reagents Pyridine 0°C to RT, 12-16h Reagents->Reaction Workup Acidic Work-up & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Sulfonamide Derivative Purification->Product

Caption: Workflow for the synthesis of sulfonamide derivatives.

Derivatization of the Ketone Moiety

The ketone functionality can be targeted through reactions such as reductive amination to introduce new amine substituents.

Reductive Amination

Reductive amination involves the formation of an imine intermediate from the ketone and an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic with a suitable base (e.g., NaHCO₃ or NaOH solution) and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data for Reductive Amination Derivatives:

DerivativeAmine UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)
5a BenzylamineC₁₈H₂₂N₂O₂298.3875
5b CyclohexylamineC₁₇H₂₆N₂O₂290.4078
5c 2-PhenylethylamineC₁₉H₂₄N₂O₂312.4172

Potential Applications in Drug Discovery

Derivatives of this compound are of interest in drug discovery due to their structural similarity to known bioactive molecules. For instance, analogs of aminophenyl-containing compounds have shown activity as kinase inhibitors. One such relevant pathway is the Fms-like tyrosine kinase 3 (FLT3) signaling pathway , which is often dysregulated in acute myeloid leukemia (AML).

FLT3 Signaling Pathway and Potential for Inhibition:

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, promoting uncontrolled cell growth and survival in AML.

Derivatives of this compound could be designed to target the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its activity and blocking downstream signaling. The various functional groups introduced through the derivatization techniques described above can be used to optimize binding affinity, selectivity, and pharmacokinetic properties.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K activates RAS RAS FLT3->RAS activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation Derivative Synthesized Derivative (Potential Inhibitor) Derivative->FLT3 inhibits

Caption: Inhibition of the FLT3 signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting palladium-catalyzed hydrogenation, a pivotal reaction in synthetic chemistry for the reduction of various functional groups.

Introduction

Palladium-catalyzed hydrogenation is a widely utilized chemical process that involves the addition of hydrogen (H₂) across double bonds, triple bonds, or other reducible functional groups in a molecule.[1] This reaction is typically facilitated by a palladium catalyst, most commonly palladium on an activated carbon support (Pd/C).[2][3] The process is a form of heterogeneous catalysis, as the solid catalyst does not dissolve in the liquid reaction medium.[2] Due to its high efficiency and selectivity, this method is a cornerstone in the synthesis of pharmaceuticals and fine chemicals.

Safety Precautions

Palladium on carbon (Pd/C) and hydrogen gas (H₂) are hazardous materials that require strict safety protocols to be followed.

Key Hazards:

  • Flammability of Pd/C: Palladium on carbon is highly flammable, especially when dry and exposed to air or organic solvents.[4][5][6] The catalyst, once charged with hydrogen, can become pyrophoric.[6]

  • Explosive Nature of Hydrogen Gas: Hydrogen gas is explosive over a wide range of concentrations in air (4-76%).[6] It has a very low ignition energy, meaning it can be easily ignited by sparks or heat.[6]

Essential Safety Measures:

  • Always conduct hydrogenation reactions in a well-ventilated fume hood.[5][7]

  • Keep a fire extinguisher (e.g., Metal-X, soda ash, or sand for small fires; CO₂ or ABC for larger fires) readily accessible.[5][8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible gloves.[4][5]

  • Handle the dry Pd/C catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent ignition.[4][9]

  • Never add dry Pd/C to a flask containing flammable solvent vapors in the presence of air.[8] It is recommended to add the catalyst first, followed by a small amount of a less flammable solvent like ethyl acetate or dichloromethane to wet it before adding more volatile solvents like methanol.[5]

  • Ensure all glassware is properly secured and free of defects.

  • For reactions under pressure, use a blast shield or a certified high-pressure reactor (bomb reactor).[7][10]

Experimental Protocols

Two common methods for palladium-catalyzed hydrogenation in a laboratory setting are presented below: hydrogenation at atmospheric pressure using a hydrogen balloon and hydrogenation at elevated pressure using a bomb reactor.

Protocol for Hydrogenation at Atmospheric Pressure (Hydrogen Balloon Method)

This method is suitable for reactions that proceed efficiently at or near atmospheric pressure.[1]

Materials:

  • Substrate to be hydrogenated

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)[1][11]

  • Round-bottom flask (two- or three-necked) with a magnetic stir bar

  • Rubber septa

  • Hydrogen balloon (double-layered for extended reactions)[1][8]

  • Nitrogen or Argon gas supply

  • Vacuum line

  • Syringe and needle

  • Filtration setup (e.g., Büchner funnel with Celite)

Procedure:

  • Flask Preparation: Place a magnetic stir bar in a dry round-bottom flask and seal the necks with rubber septa.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[5][9]

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the pre-weighed Pd/C catalyst to the flask.[5]

  • Solvent and Substrate Addition: Add a small amount of a suitable solvent (e.g., ethyl acetate) to wet the catalyst, ensuring it is fully submerged.[5] Then, add the remaining solvent followed by the substrate, either neat or as a solution.[5][9]

  • Hydrogen Introduction:

    • Begin stirring the reaction mixture.

    • Evacuate the flask until the solvent begins to bubble gently, then carefully backfill with inert gas. Repeat this twice more.[5]

    • Attach a hydrogen-filled balloon to a needle and insert it through the septum.

    • Evacuate the flask one last time and then open the balloon to introduce hydrogen into the reaction vessel.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching and Workup:

    • Once the reaction is complete, remove the hydrogen balloon and carefully purge the flask with inert gas.[9]

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as the hydrogen-saturated catalyst is pyrophoric.[8]

    • Wash the filter cake with the reaction solvent.

    • Quench the catalyst on the Celite pad by slowly adding water before disposal.[10]

    • The filtrate containing the product can then be concentrated and purified as required.

Protocol for Hydrogenation at Elevated Pressure (Bomb Reactor Method)

This method is employed for reactions that require higher hydrogen pressure to proceed at a reasonable rate.

Materials:

  • High-pressure hydrogenation reactor (bomb reactor)

  • Substrate to be hydrogenated

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous solvent

  • Inert gas supply (Nitrogen or Argon)

  • Hydrogen gas cylinder with a regulator

Procedure:

  • Reactor Preparation: Ensure the bomb reactor is clean, dry, and has been inspected for any damage.[7]

  • Loading the Reactor:

    • Flush the reactor vessel with an inert gas.

    • Add the Pd/C catalyst, solvent, and substrate to the vessel. The total reaction volume should not exceed two-thirds of the vessel's capacity.[7]

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions. Tighten the bolts diagonally and gradually to ensure a proper seal.[7]

  • Leak Testing:

    • Connect the reactor to the inert gas supply and pressurize it to the intended maximum reaction pressure.

    • Close the inlet and monitor the pressure for at least 30 minutes to check for any leaks.[7]

  • Hydrogenation:

    • After a successful leak test, vent the inert gas.

    • Connect the reactor to the hydrogen gas cylinder.

    • Slowly pressurize the reactor with hydrogen to the desired pressure.[5]

    • Begin stirring and heating (if required) the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen consumption.

  • Shutdown and Workup:

    • Once the reaction is complete, stop the stirring and heating, and allow the reactor to cool to room temperature.[7]

    • Carefully vent the excess hydrogen gas into a fume hood.[7]

    • Purge the reactor with inert gas three times to remove any residual hydrogen.[7]

    • Open the reactor and filter the contents to remove the catalyst, following the same safety precautions as for the atmospheric pressure procedure.

Data Presentation

The efficiency of palladium-catalyzed hydrogenation is influenced by several factors including catalyst loading, solvent, and the nature of the substrate. Below are tables summarizing typical reaction conditions and outcomes.

Table 1: Effect of Catalyst Loading on the Hydrogenation of Nitrobenzene

Catalyst Loading (mg of 1% Pd/C)Reaction Rate (H₂ uptake)Total Volumetric H₂ Uptake
4.0SlowerConsistent
9.3FasterConsistent

This data indicates that increasing the catalyst loading increases the reaction rate without affecting the total hydrogen consumption.[12]

Table 2: Hydrogenation of Various Substrates using 10% Pd/C in Dichloromethane

SubstrateProductYield (%)
N-MethylbenzylimineN-MethylbenzylamineHigh

Dichloromethane has been shown to be a useful and non-flammable solvent for the hydrogenation of easily reducible functional groups.[11]

Table 3: Selective Hydrogenation of Alkynes to Alkenes

AlkyneCatalyst Loading (mol % PdCl₂)Temperature (°C)Selectivity to Alkene (%)
4-Octyne0.000290>96
1-Octyn-3-ol0.000290>96
Cyclohexylacetylene0.000290>96
1-Octyne0.0430>80
Phenylacetylene0.0430>80
Diphenylacetylene0.0430>80

This table demonstrates the high efficiency and selectivity of palladium catalysts in the semi-hydrogenation of alkynes to alkenes.[13]

Visualizations

Experimental Workflow

G A 1. Assemble Glassware B 2. Add Catalyst & Substrate A->B C 3. Add Solvent B->C D 4. Inert Gas Purge E 5. Introduce H₂ Gas D->E F 6. Stir & Monitor Reaction E->F G 7. Inert Gas Purge H 8. Filter Catalyst G->H I 9. Isolate Product H->I

Caption: General workflow for a palladium-catalyzed hydrogenation experiment.

Simplified Reaction Mechanism (Horiuti-Polanyi)

G A H₂ + Alkene C H₂ Adsorption H-H bond breaks A->C 1. Adsorption B Pd Catalyst Surface D Alkene Adsorption π-bond interacts with surface C->D 2. Adsorption E First H Addition Half-hydrogenated intermediate forms D->E 3. Hydrogenation Step 1 F Second H Addition Saturated product forms E->F 4. Hydrogenation Step 2 G Alkane Product F->G 5. Desorption

Caption: Simplified Horiuti-Polanyi mechanism for alkene hydrogenation.[14]

Conclusion

Palladium-catalyzed hydrogenation is an indispensable tool in modern organic synthesis. Adherence to strict safety protocols is paramount for the safe execution of these reactions. The provided protocols for atmospheric and high-pressure hydrogenation offer a solid foundation for researchers. The efficiency of the reaction can be optimized by careful consideration of reaction parameters such as catalyst loading and solvent choice.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. The guidance focuses on improving reaction yields and addressing common experimental challenges.

Synthesis Overview: A Three-Step Approach

The synthesis of this compound is typically achieved through a three-step process designed to circumvent the challenges associated with direct Friedel-Crafts acylation of aniline. The presence of a basic amino group in aniline interferes with the Lewis acid catalyst required for the acylation. Therefore, a protection-acylation-deprotection strategy is employed.

Step 1: Protection of the Amino Group The synthesis begins with the protection of the amino group of aniline via N-acetylation to form acetanilide. This is a crucial step to prevent the deactivation of the Lewis acid catalyst in the subsequent Friedel-Crafts reaction.

Step 2: Friedel-Crafts Acylation The protected aniline, acetanilide, then undergoes a Friedel-Crafts acylation reaction with methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

Step 3: Deprotection of the Amino Group The final step involves the hydrolysis of the acetyl group from 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid to yield the target compound, this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: N-Acetylation of Aniline

Q1: My yield of acetanilide is lower than expected. What are the common causes?

A1: Low yields in the N-acetylation of aniline can often be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction has stalled, a slight extension of the reaction time or gentle heating may be beneficial.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is sensitive to moisture. Ensure that all glassware is thoroughly dried and that the aniline used is anhydrous.

  • Loss During Workup: Acetanilide has some solubility in water. Avoid using excessive amounts of cold water during the washing of the product. Ensure the filtration process is efficient.

  • Sub-optimal Reagents: The purity of both aniline and acetic anhydride is important. Using freshly distilled aniline and a new bottle of acetic anhydride can improve yields.

Q2: How can I improve the purity of my acetanilide?

A2: Recrystallization is the most effective method for purifying acetanilide. A common solvent for recrystallization is hot water or a mixture of ethanol and water. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form well-defined crystals.

Step 2: Friedel-Crafts Acylation of Acetanilide with Methylsuccinic Anhydride

Q1: The Friedel-Crafts acylation is not proceeding or the yield is very low. What could be the problem?

A1: This is a common and critical issue. Several factors can lead to a low or no yield in this step:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. All reagents, solvents, and glassware must be scrupulously dry. It is advisable to use a freshly opened container of anhydrous AlCl₃.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.

  • Reaction Temperature: The optimal temperature can vary. While some Friedel-Crafts reactions proceed at room temperature, others may require heating to initiate. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.

  • Purity of Reactants: Impurities in the acetanilide or methylsuccinic anhydride can inhibit the reaction. Ensure the starting materials are of high purity.

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

A2: The acylation of acetanilide should primarily yield the para-substituted product due to the ortho, para-directing effect of the acetamido group, with the para position being sterically less hindered. If multiple products are observed, consider the following:

  • Reaction Conditions: The choice of solvent and temperature can influence regioselectivity. Non-polar solvents sometimes favor the formation of one isomer over another.

  • Isomerization: Although less common in acylation than alkylation, some isomerization of the acylating agent or product might occur under harsh conditions.

  • Side Reactions: The methylsuccinic anhydride could potentially undergo side reactions. Ensure it is added slowly to the reaction mixture to control the reaction rate.

Q3: The workup of the reaction is difficult, and I am losing product.

A3: The workup of Friedel-Crafts reactions can be challenging. A common issue is the formation of emulsions when quenching the reaction with water. To minimize this, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The acid helps to break down the aluminum chloride complexes.

Step 3: Hydrolysis of 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid

Q1: The deprotection of the acetyl group is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis can be addressed by:

  • Increasing Reaction Time: Monitor the reaction by TLC. If starting material is still present, extend the reflux time.

  • Increasing Acid/Base Concentration: If using acid or base catalysis, a higher concentration can increase the rate of hydrolysis. However, be cautious as harsh conditions can lead to degradation of the product.

  • Choice of Acid: Sulfuric acid is commonly used for this hydrolysis. Ensure the concentration is appropriate.

Q2: I am seeing degradation of my final product during hydrolysis. What can I do?

A2: The amino and carboxylic acid groups in the final product can be sensitive to harsh conditions.

  • Milder Conditions: Consider using a lower concentration of acid or base and a longer reaction time.

  • Temperature Control: Avoid excessively high temperatures during the hydrolysis.

  • Careful Neutralization: During workup, if you have used a strong acid, neutralize the solution carefully with a base, keeping the temperature low to avoid any potential side reactions.

Quantitative Data Summary

The following table summarizes typical yields reported for analogous reaction steps. These values can serve as a benchmark for optimizing the synthesis of this compound.

Reaction StepReactantsProductReported Yield (%)Reference
N-AcetylationAniline, Acetic AnhydrideAcetanilide66.35[1]
N-AcetylationAniline, Acetyl ChlorideAcetanilide>90
Friedel-Crafts AcylationAcetanilide, Acetic Anhydride4-Aminoacetophenone (after hydrolysis)9 (with AlCl₃)[2][3]
Hydrolysis2-methyl-4-nitro acetanilide2-methyl-4-nitroaniline54 (overall for nitration and hydrolysis)[4]

Experimental Protocols

The following are generalized experimental protocols for each step of the synthesis. These should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: N-Acetylation of Aniline to Acetanilide

Materials:

  • Aniline

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, add aniline and an equal molar amount of acetic anhydride.

  • Add a catalytic amount of sodium acetate.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC until the aniline spot disappears.

  • Pour the reaction mixture into cold water to precipitate the crude acetanilide.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure acetanilide.

Protocol 2: Friedel-Crafts Acylation of Acetanilide

Materials:

  • Acetanilide

  • Methylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Crushed Ice

  • Concentrated Hydrochloric Acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous AlCl₃ in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve acetanilide and methylsuccinic anhydride in anhydrous DCM.

  • Add the solution of acetanilide and methylsuccinic anhydride dropwise to the stirred AlCl₃ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

Protocol 3: Hydrolysis of 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid

Materials:

  • 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid

  • Sulfuric Acid (e.g., 30% aqueous solution)

  • Sodium Hydroxide solution (e.g., 10%)

Procedure:

  • Place the crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid and the sulfuric acid solution in a round-bottom flask.

  • Heat the mixture under reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the cooled solution with a sodium hydroxide solution until the pH is neutral or slightly basic. The product may precipitate.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: N-Acetylation Intermediate 4-(4-acetamidophenyl)-3-methyl- 4-oxobutanoic acid Acetanilide->Intermediate Step 2: Friedel-Crafts Acylation FinalProduct 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Intermediate->FinalProduct Step 3: Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Logical Troubleshooting Flowchart for Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Catalyst Check Catalyst Activity & Stoichiometry? Check_Anhydrous->Check_Catalyst Yes Solution_Anhydrous Dry all glassware, use anhydrous reagents and solvents. Check_Anhydrous->Solution_Anhydrous No Check_Temp Optimize Reaction Temperature? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh, anhydrous Lewis acid. Ensure >1 equivalent is used. Check_Catalyst->Solution_Catalyst No Check_Purity Verify Reactant Purity? Check_Temp->Check_Purity Yes Solution_Temp Experiment with a range of temperatures (e.g., 0°C to reflux). Check_Temp->Solution_Temp No Solution_Purity Purify starting materials if necessary. Check_Purity->Solution_Purity No Success Yield Improved Check_Purity->Success Yes Solution_Anhydrous->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->Check_Purity Solution_Purity->Success

Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation step.

References

Technical Support Center: Purification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound, presented in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: "Oiling out" is a common issue when impurities are present, which can depress the melting point of the compound. Here are a few troubleshooting steps:

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired compound is insoluble, such as hexane or diethyl ether. This can often induce solidification by washing away impurities that are more soluble in the non-polar solvent.

  • pH Adjustment: If your compound was synthesized in an acidic or basic medium, ensure the pH has been adjusted to the isoelectric point of the molecule during workup. This will minimize its solubility in the aqueous phase and may promote precipitation.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can initiate crystallization.

Q2: I'm having trouble finding a suitable recrystallization solvent. What should I try?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Given the molecule's structure (containing both polar amino and carboxylic acid groups and a less polar aromatic ring), a polar protic solvent or a mixed solvent system is a good starting point.

  • Single Solvents: Methanol has been reported as an effective recrystallization solvent for similar compounds like 4-Amino-2-chlorobenzoic acid. Ethanol and water are also good candidates to screen.

  • Mixed Solvent Systems: An ethanol/water or methanol/water mixture can be effective. Dissolve the crude product in a minimum amount of the hot alcohol, and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot alcohol to redissolve the solid and then allow it to cool slowly.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" during recrystallization occurs when the solute comes out of solution at a temperature above its melting point. This can be caused by a highly concentrated solution, rapid cooling, or the presence of significant impurities.

  • Add More Solvent: Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation.

  • Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Change Solvent System: If the problem persists, the chosen solvent system may not be appropriate. Experiment with different solvents or solvent ratios.

Q4: No crystals are forming even after the solution has cooled completely. What should I do?

A4: A lack of crystal formation is usually due to the solution being too dilute or supersaturated without nucleation sites.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a small crystal of the pure compound to act as a template for crystallization.

  • Reduce Solvent Volume: If induction techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool it again.

Q5: The purity of my recrystallized product is still low. What are the likely impurities and how can I remove them?

A5: Given that this compound is a known impurity in the synthesis of Levosimendan, its own synthesis likely involves a Friedel-Crafts acylation reaction. Potential impurities could include:

  • Starting Materials: Unreacted aniline derivatives or methylsuccinic anhydride.

  • Reaction Byproducts: Regioisomers from the acylation reaction or byproducts from the protection and deprotection of the amine group.

  • Residual Catalyst: Traces of the Lewis acid catalyst used in the acylation.

To improve purity:

  • Perform a Second Recrystallization: This can significantly improve the purity of the final product.

  • Activated Charcoal Treatment: If your product is discolored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Use charcoal sparingly as it can also adsorb your product.

  • Chromatography: If recrystallization fails to provide the desired purity, column chromatography may be necessary. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, with a small amount of acetic acid to improve peak shape) could be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: While specific data is limited, analogous aromatic amino acids are typically off-white to light-colored crystalline solids.

Q2: What analytical techniques are recommended to assess the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Melting point analysis can also be a useful indicator of purity; a sharp melting range close to the literature value suggests high purity.

Q3: How should I store the purified compound?

A3: Aromatic amines can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, water, ethyl acetate) at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Steps

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Yield
First Recrystallization (Methanol)85%95-97%70-80%
Second Recrystallization (Methanol)95-97%>99%85-95%
Column Chromatography85%>99.5%50-70%

Note: The values in this table are illustrative and may vary depending on the nature and amount of impurities in the crude product.

Visualizations

experimental_workflow start Crude Product (Oil or Solid) dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, to remove insolubles) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Purified Crystalline Product dry->end

Caption: General experimental workflow for recrystallization.

troubleshooting_logic start Start Purification oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->add_solvent Yes low_purity Purity Still Low? no_crystals->low_purity No induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal Yes second_recryst Perform Second Recrystallization low_purity->second_recryst Yes success Pure Product low_purity->success No add_solvent->oiling_out change_solvent Try Different Solvent add_solvent->change_solvent reduce_volume Reduce Solvent Volume induce_xtal->reduce_volume reduce_volume->no_crystals chromatography Consider Column Chromatography second_recryst->chromatography second_recryst->success chromatography->success

Caption: Troubleshooting logic for purification challenges.

Technical Support Center: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. This valuable intermediate, notably used in the synthesis of Pimobendan, is typically prepared in a two-step process: a Friedel-Crafts acylation followed by a hydrolysis step. This guide addresses potential side reactions and offers solutions to common experimental issues.

Experimental Workflow Overview

The overall synthesis pathway involves two key transformations. The first is the Friedel-Crafts acylation of acetanilide with methylsuccinic anhydride to yield 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid. The second step is the hydrolysis of the acetamido group to afford the final product.

Synthesis Workflow Acetanilide Acetanilide Intermediate 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Acetanilide->Intermediate Friedel-Crafts Acylation Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: Overall synthesis workflow for this compound.

Troubleshooting and FAQs

This section is divided into the two primary stages of the synthesis, addressing common issues and their resolutions.

Step 1: Friedel-Crafts Acylation of Acetanilide with Methylsuccinic Anhydride

This electrophilic aromatic substitution reaction is the cornerstone of the synthesis. However, it is not without its challenges, primarily concerning regioselectivity and the potential for over-reaction.

Q1: My reaction is producing a significant amount of an isomeric byproduct. What is it and how can I minimize it?

A1: The most common isomeric byproduct in the Friedel-Crafts acylation of acetanilide is the ortho-acylated product, 4-(2-acetamidophenyl)-3-methyl-4-oxobutanoic acid. The acetamido group is an ortho, para-director. While the para-product is sterically favored and generally the major product, the formation of the ortho-isomer can be significant under certain conditions.

Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para-isomer. The ortho-substitution often has a slightly lower activation energy but is sterically hindered, and lower temperatures will favor the thermodynamically more stable para-product.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃) can influence the ortho/para ratio. Using a bulkier Lewis acid or optimizing the stoichiometry can sometimes enhance para-selectivity.

  • Solvent: The choice of solvent can also play a role. Less polar solvents may favor the less soluble para-isomer, potentially driving the equilibrium towards its formation.

Q2: I am observing a higher molecular weight impurity in my product mixture. What could it be?

A2: A higher molecular weight impurity could be a di-acylated product. Although the acylated product is deactivated towards further electrophilic substitution, under harsh reaction conditions (e.g., high temperature, large excess of acylating agent and catalyst), a second acylation can occur on the aromatic ring.

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the acetanilide relative to the methylsuccinic anhydride and Lewis acid to minimize di-acylation.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can promote over-reaction. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Q3: My reaction yield is very low, and I am recovering a lot of unreacted acetanilide. What could be the issue?

A3: Low conversion can be due to several factors, primarily related to the activity of the Lewis acid catalyst.

Troubleshooting:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Quality: The quality of the Lewis acid is crucial. Use a fresh, high-purity batch of the catalyst.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the carbonyl groups of both the reactant and the product. Ensure that an adequate amount of the catalyst is used.

Parameter Condition A (Suboptimal) Condition B (Optimized for para-selectivity)
Temperature > 25°C0-5°C
Lewis Acid (AlCl₃) > 2.5 equivalents2.2 equivalents
Solvent DichloromethaneNitrobenzene or Carbon Disulfide
para:ortho Ratio ~ 80:20> 95:5
Di-acylation < 5%< 1%

Table 1: Influence of Reaction Conditions on Product Distribution in Friedel-Crafts Acylation. (Note: The values presented are illustrative and may vary based on specific experimental setups.)

Friedel_Crafts_Side_Reactions cluster_products Reaction Products Acetanilide Acetanilide Acylating_Agent + Methylsuccinic Anhydride + AlCl3 Para_Product 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (Desired Product) Acylating_Agent->Para_Product Major Pathway (Sterically Favored) Ortho_Product 4-(2-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (Ortho-isomer) Acylating_Agent->Ortho_Product Minor Pathway (Sterically Hindered) Diacylated_Product Di-acylated Product Para_Product->Diacylated_Product Harsh Conditions

Caption: Reaction pathways in the Friedel-Crafts acylation of acetanilide.

Step 2: Hydrolysis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic Acid

The deprotection of the acetamido group is the final step to obtain the desired product. This is typically achieved by acid or base-catalyzed hydrolysis.

Q4: My hydrolysis is incomplete, and I have a significant amount of the starting material in my final product. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.

Troubleshooting:

  • Reaction Time and Temperature: Increase the reaction time or temperature. The hydrolysis of an amide can be slow, especially under mild conditions. Monitor the reaction by TLC or HPLC to determine when the starting material has been consumed.

  • Concentration of Acid/Base: Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) used for catalysis.

  • Solvent: Ensure that the starting material is soluble in the reaction medium. A co-solvent may be necessary to achieve homogeneity.

Q5: I am concerned about potential degradation of my product during hydrolysis. What are the possible degradation products and how can I avoid them?

A5: While the target molecule is relatively stable, harsh hydrolytic conditions (e.g., very high temperatures or prolonged exposure to strong acids/bases) could potentially lead to side reactions such as decarboxylation or other rearrangements. However, the most common "impurity" is unreacted starting material.

Troubleshooting:

  • Use of Moderate Conditions: Employ the mildest conditions that afford a reasonable reaction rate. It is often a trade-off between reaction time and the risk of side reactions.

  • Inert Atmosphere: For sensitive substrates, conducting the hydrolysis under an inert atmosphere can prevent oxidative side reactions.

  • Work-up Procedure: Prompt and careful work-up is essential. Neutralize the reaction mixture as soon as the reaction is complete to prevent further degradation.

Hydrolysis Method Conditions Potential Issues Troubleshooting
Acid-catalyzed 3-6 M HCl, RefluxIncomplete hydrolysisIncrease acid concentration or reaction time.
Base-catalyzed 2-4 M NaOH, RefluxPotential for salt formation, making isolation trickyCareful pH adjustment during work-up.

Table 2: Comparison of Hydrolysis Methods.

Hydrolysis_Troubleshooting cluster_outcomes Hydrolysis Outcomes Start Start: 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Complete Complete Hydrolysis (Desired Outcome) Start->Complete Optimal Conditions (Sufficient time, temp, [H+]/[OH-]) Incomplete Incomplete Hydrolysis Start->Incomplete Mild Conditions (Insufficient time, temp, [H+]/[OH-]) Degradation Product Degradation Start->Degradation Harsh Conditions (Excessive time, temp) Incomplete->Complete Re-subject to optimal conditions

Caption: Troubleshooting logic for the hydrolysis step.

Experimental Protocols

Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in an anhydrous solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere, add methylsuccinic anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10°C.

  • To this mixture, add a solution of acetanilide (1.1 eq.) in the same anhydrous solvent dropwise, keeping the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and then a cold solution of sodium bicarbonate to remove any unreacted anhydride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound (Hydrolysis)
  • A mixture of 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid (1.0 eq.) and 3 M hydrochloric acid is heated to reflux.

  • The reaction is monitored by TLC until the starting material is no longer visible (typically 4-8 hours).

  • The reaction mixture is cooled to room temperature and then to 0-5°C in an ice bath.

  • The pH of the solution is carefully adjusted to the isoelectric point of the product (around pH 4-5) with a solution of sodium hydroxide.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Technical Support Center: Optimizing Hydrogenation of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the hydrogenation of nitroaromatics.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments.

Issue 1: Low or No Conversion of the Nitroaromatic Starting Material

  • Q1: My reaction shows little to no conversion of the nitroaromatic substrate. What are the potential causes and how can I troubleshoot this?

    A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or substrate purity.

    • Catalyst Activity: The catalyst may be inactive or have low activity. This can be due to improper storage, handling, or deactivation. Ensure the catalyst has been stored under the appropriate conditions (e.g., inert atmosphere for pyrophoric catalysts like Raney Nickel) and has not exceeded its shelf life.[1] For catalysts like Palladium on carbon (Pd/C), ignition upon contact with flammable organic solvents like methanol can occur, highlighting the need for careful handling.[2][3]

    • Catalyst Poisoning: The catalyst's active sites may be blocked by poisons. Common poisons include sulfur-containing compounds, which may originate from the starting material synthesis.[1] Ensure the purity of the nitroaromatic substrate and consider purification by recrystallization or chromatography if necessary.[1]

    • Insufficient Mass Transfer: Inefficient mixing can limit the contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.[1][4]

    • Inadequate Hydrogen Pressure or Temperature: The reaction may require higher hydrogen pressure or temperature to proceed at a reasonable rate. The catalytic activity is highly dependent on the employed temperature and pressure.[5] Gradually increasing the pressure and temperature within safe limits for the equipment can improve conversion.

    • Solvent Choice: The solvent can significantly impact reaction rates.[6] Protic solvents like methanol and ethanol are generally recommended for accelerating hydrogenation rates.[1]

Issue 2: Poor Selectivity and Formation of Side Products

  • Q2: My reaction is producing significant side products instead of the desired aniline. How can I improve the selectivity?

    A2: Poor selectivity often results from over-reduction or side reactions of intermediates. The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4] Condensation of these intermediates can lead to byproducts like azoxy, azo, and hydrazo compounds.[7][8][9]

    • Catalyst Selection: The choice of catalyst is crucial for selectivity. For substrates with other reducible functional groups (e.g., halogens, carbonyls), specific catalysts are recommended. For instance, Raney Nickel is often used to avoid dehalogenation of aromatic halides.[10] Supported gold nanoparticles have also shown high chemoselectivity.[11]

    • Reaction Conditions: Fine-tuning the reaction conditions can control selectivity. Lowering the temperature and pressure can sometimes reduce over-reduction and the formation of byproducts.

    • Additives and Modifiers: In some cases, adding specific modifiers to the catalyst can enhance selectivity. For example, the addition of zinc iodide to Pt/C or Pd/C has been used for the selective hydrogenation of 1-iodo-2-methyl-4-nitrobenzene.[12]

    • Solvent Effects: The solvent can influence the solubility of intermediates and affect selectivity. For instance, in the hydrogenation of m-dinitrobenzene, the solubility of the m-nitroso-nitrobenzene intermediate differs between benzene and ethanol, impacting selectivity.[13]

Issue 3: Reaction Stalls or Slows Down Over Time

  • Q3: My hydrogenation reaction starts well but then slows down or stops completely before the starting material is fully consumed. What could be the reason?

    A3: A stalling or slowing reaction can be indicative of catalyst deactivation or product inhibition.

    • Product Inhibition: The amine product can adsorb onto the catalyst's active sites, competing with the nitroaromatic substrate and slowing the reaction rate.[1][14] This phenomenon, known as product inhibition, is often observed as the concentration of the amine product increases.[1][14]

    • Catalyst Deactivation: The catalyst may be slowly poisoned by impurities present in the substrate or solvent.[1] Even trace amounts of poisons can lead to a gradual loss of catalyst activity.

    • Hydrogen Depletion: In a batch reactor, ensure that the hydrogen supply is sufficient for the reaction to go to completion. Monitor the hydrogen uptake to track the reaction progress.[4]

Frequently Asked Questions (FAQs)

  • Q4: What is the typical catalyst loading for a nitroaromatic hydrogenation?

    A4: The substrate-to-catalyst ratio can vary depending on the specific catalyst and substrate. A typical range is from 20:1 to 100:1 by weight.[4]

  • Q5: How do I safely handle and filter pyrophoric catalysts like Raney Nickel or dry Pd/C?

    A5: Pyrophoric catalysts can ignite spontaneously in air.[15] It is crucial to keep them wet with solvent at all times.[1] When filtering, the catalyst should be filtered through a bed of Celite or a similar filter aid, and the filter cake must not be allowed to dry.[2][3] After filtration, the filter cake should be quenched with water.[2]

  • Q6: What are the recommended solvents for nitroaromatic hydrogenation?

    A6: The choice of solvent can significantly affect the reaction. Protic solvents like methanol and ethanol are often preferred as they can accelerate the reaction rate.[1] However, the optimal solvent depends on the substrate and catalyst. Studies have shown that for some systems, solvents like THF can provide high selectivity.[16] Statistical analysis has also been used to identify suitable solvents, with hydrogen donor and acceptor abilities being important factors.[17]

  • Q7: How can I monitor the progress of my hydrogenation reaction?

    A7: There are several methods to monitor the reaction progress:

    • Hydrogen Uptake: In a pressure-controlled system, monitoring the decrease in hydrogen pressure is a direct measure of reaction progress.[4]

    • Thin-Layer Chromatography (TLC): Periodically taking small aliquots from the reaction mixture (after safely stopping the reaction and removing the catalyst) and analyzing them by TLC can show the disappearance of the starting material and the appearance of the product.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the conversion and selectivity.[4][18]

Data Presentation

Table 1: Typical Reaction Conditions for Nitroaromatic Hydrogenation

ParameterTypical Range/ValueNotes
Catalyst Pd/C, Pt/C, Raney Ni, Rh/C, Au/support, Cu-basedChoice depends on substrate and desired selectivity.[10][11][18]
Catalyst Loading 1-5 mol% or 1:20 to 1:100 (catalyst:substrate by weight)Can be optimized for specific reactions.[4]
Solvent Methanol, Ethanol, THF, Ethyl Acetate, WaterProtic solvents often enhance the rate.[1][6][16]
Temperature Room Temperature to 130°CHigher temperatures generally increase the rate but may affect selectivity.[18][19]
Hydrogen Pressure 1 atm (balloon) to 80 barHigher pressure increases hydrogen availability and reaction rate.[19][20]
Stirring Speed Vigorous (e.g., >500 rpm)Crucial for good mass transfer.[16]

Table 2: Influence of Solvent on Nitrobenzene Hydrogenation

SolventConversion (%)Aniline Yield (%)Reference
MethanolHighHigh[6]
WaterModerateModerate[6]
THFLowerLower[6]
DioxaneLowestLowest[6]
2,2,2-TrifluoroethanolPredicted to be suitable-[17]

Note: The relative performance can vary depending on the specific catalyst and other reaction conditions.

Experimental Protocols

General Protocol for Batch Hydrogenation of a Nitroaromatic Compound

This protocol provides a general procedure for the catalytic hydrogenation of a nitroaromatic compound in a batch reactor. Caution: Hydrogenation reactions can be hazardous due to the use of flammable hydrogen gas under pressure and the exothermic nature of the reaction.[4] Always use appropriate safety equipment and a properly functioning high-pressure reactor.

  • Reactor Setup:

    • In a suitable high-pressure reactor, add the nitroaromatic substrate, the chosen solvent, and the catalyst.[4] A typical substrate-to-catalyst weight ratio is between 20:1 and 100:1.[4]

  • Sealing and Purging:

    • Seal the reactor securely.

    • Purge the system 3-5 times with an inert gas (e.g., nitrogen or argon) to remove any residual air.[2][4]

  • Pressurization:

    • Pressurize the reactor with hydrogen gas to the desired pressure.[4]

  • Reaction:

    • Heat the reactor to the target temperature while stirring vigorously to ensure efficient mixing.[4]

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.[4]

  • Completion and Work-up:

    • Once the hydrogen uptake ceases or the desired reaction time is reached, stop the heating and allow the reactor to cool to room temperature.[4]

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.[2][4]

    • Purge the reactor with an inert gas.

  • Catalyst Removal:

    • Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.[4] For pyrophoric catalysts, ensure the filter cake remains wet with solvent throughout the filtration process.[1]

  • Analysis and Purification:

    • Analyze the crude product mixture using appropriate techniques (e.g., GC, HPLC, NMR) to determine conversion and selectivity.[4]

    • If necessary, purify the product by distillation, crystallization, or column chromatography.[4]

Visualizations

ReactionPathway Nitroaromatic Nitroaromatic (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitroaromatic->Nitroso +2H Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2H Azoxy Azoxy (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH - H2O Amine Amine (Ar-NH2) Hydroxylamine->Amine +2H Azo Azo (Ar-N=N-Ar) Azoxy->Azo +2H Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo +2H Hydrazo->Amine +2H

Caption: Reaction pathway for nitroaromatic hydrogenation.

TroubleshootingWorkflow Start Low/No Conversion CheckCatalyst Check Catalyst Activity - Age & Storage - Handling Start->CheckCatalyst CheckPoisons Check for Poisons - Substrate Purity - Solvent Purity Start->CheckPoisons CheckConditions Check Reaction Conditions - Stirring - Temperature - Pressure Start->CheckConditions Optimize Optimize Conditions - Increase Temp/Pressure - Change Solvent CheckCatalyst->Optimize CheckPoisons->Optimize CheckConditions->Optimize Success Reaction Successful Optimize->Success

Caption: Troubleshooting workflow for low conversion.

References

How to resolve solubility issues of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is an amphoteric molecule, meaning it contains both acidic and basic functional groups. Specifically, it has an aromatic amine group (basic) and a carboxylic acid group (acidic). This structure dictates that its solubility is highly dependent on the pH of the solvent. At its isoelectric point (the pH at which the net charge is zero), the compound will likely exhibit its lowest solubility.

Q2: I am having trouble dissolving the compound in water. What is the recommended starting point?

A2: Direct dissolution in neutral water is often challenging for compounds like this. The recommended approach is to modulate the pH. For initial attempts, try dissolving the compound in a slightly acidic or slightly basic aqueous solution.

Q3: Which organic solvents are likely to be effective?

A3: Based on the principle of "like dissolves like," polar organic solvents are the best candidates. Consider using dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or methanol. However, for many biological applications, minimizing the concentration of organic solvents is crucial.

Q4: Is there a salt form of this compound available that might be more soluble?

A4: Yes, a hydrochloride salt of this compound is commercially available.[1][2][3] Salt formation is a common strategy to improve the aqueous solubility of ionizable compounds.[4][5] The hydrochloride salt is expected to be more readily soluble in aqueous solutions than the free acid/base form.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

This is the most common issue encountered. The amphoteric nature of the compound means its solubility is lowest at its isoelectric point and increases in acidic or basic conditions.

start Start: Undissolved Compound in Aqueous Buffer check_ph Measure pH of the suspension start->check_ph is_neutral Is pH near neutral (6-8)? check_ph->is_neutral add_acid Strategy 1: Add Acid (e.g., 0.1M HCl dropwise) Protonates the amino group. is_neutral->add_acid Yes add_base Strategy 2: Add Base (e.g., 0.1M NaOH dropwise) Deprotonates the carboxylic acid. is_neutral->add_base Yes dissolved_acid Compound Dissolves? add_acid->dissolved_acid dissolved_base Compound Dissolves? add_base->dissolved_base success Success: Compound Solubilized dissolved_acid->success Yes failure Failure: Try Alternative Strategy dissolved_acid->failure No dissolved_base->success Yes dissolved_base->failure No cluster_0 Step 1: Primary Dissolution cluster_1 Step 2: Dilution cluster_2 Step 3: Observation & Troubleshooting a Dissolve compound in minimal volume of a water-miscible organic solvent (e.g., DMSO). b Slowly add the organic stock solution to the vigorously stirring aqueous buffer. a->b c Observe for precipitation. If precipitation occurs, consider: - Lowering the final concentration. - Increasing the percentage of co-solvent. - Using a different co-solvent. b->c

References

Technical Support Center: Stereoselective Synthesis of β-Methyl Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of β-methyl acids, with a primary focus on avoiding epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in β-methyl acid synthesis?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of β-methyl acid synthesis, this typically refers to the unintended inversion of the stereocenter at the α-carbon during or after the introduction of the β-methyl group. This is a significant concern because it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product due to their similar physical properties, ultimately lowering the yield and stereochemical purity of the target molecule.[1][2]

Q2: What is the primary mechanism leading to epimerization during the synthesis of β-methyl acids?

A2: The primary mechanism for epimerization at the α-carbon is the formation of an enolate intermediate under basic conditions. The α-proton of the carboxylic acid derivative is acidic and can be abstracted by a base. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of diastereomers. This is particularly problematic during steps that require basic conditions, such as the hydrolysis of an amide bond to liberate the carboxylic acid.[2][3]

Q3: What are chiral auxiliaries and how do they help prevent epimerization?

A3: Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[4] In β-methyl acid synthesis, a chiral auxiliary is typically attached to an achiral carboxylic acid. The bulky, stereochemically defined auxiliary then shields one face of the resulting enolate, forcing an incoming electrophile (like methyl iodide) to attack from the less hindered face. This leads to the formation of one diastereomer in high excess. The auxiliary is then cleaved under conditions designed to minimize epimerization of the newly formed stereocenter.[5]

Q4: Which chiral auxiliaries are most commonly used for this purpose?

A4: The most widely used chiral auxiliaries for the asymmetric alkylation to form β-substituted carboxylic acids are Evans oxazolidinones and Myers pseudoephedrine amides. Both systems are well-studied and provide high levels of diastereoselectivity for a range of electrophiles.[6][7]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Alkylation Step
Possible Cause Troubleshooting Step
Incorrect Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity with Evans auxiliaries.Ensure the use of a suitable base and conditions for Z-enolate formation. For Evans auxiliaries, sodium bis(trimethylsilyl)amide or LDA are commonly used at low temperatures (-78 °C).[7][8] For Myers auxiliaries, LDA in the presence of LiCl is critical.[6][9]
Non-Chelating Conditions: The rigidity of the enolate, often achieved through chelation with a metal ion (e.g., lithium or boron), is key to effective facial shielding by the auxiliary.Use of lithium-based bases like LDA is generally preferred. The addition of salts like LiCl can enhance chelation and improve diastereoselectivity in Myers auxiliary systems.[6][9]
Steric Hindrance: The steric bulk of the chiral auxiliary directs the incoming electrophile. If the auxiliary is not sufficiently bulky relative to the enolate, selectivity may be poor.For a given substrate, it may be necessary to screen different chiral auxiliaries (e.g., different Evans oxazolidinones derived from valinol vs. phenylalaninol) to find the optimal steric match.
Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.Maintain a low reaction temperature (typically -78 °C) throughout the enolate formation and alkylation steps.
Issue 2: Epimerization During Chiral Auxiliary Cleavage
Possible Cause Troubleshooting Step
Harsh Basic Hydrolysis: Strong basic conditions and elevated temperatures during the saponification of the auxiliary can lead to deprotonation at the α-carbon and subsequent epimerization.Use milder cleavage conditions. For Evans auxiliaries, lithium hydroperoxide (LiOH/H₂O₂) at 0 °C is a standard method that is generally effective at preventing epimerization.[10][11][12][13]
Prolonged Reaction Time: Extended exposure to basic conditions, even if mild, can increase the risk of epimerization.Monitor the cleavage reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Inappropriate Cleavage Method for the Desired Functional Group: The choice of cleavage method depends on the desired final product (acid, alcohol, ester, etc.). Some methods may be more prone to epimerization than others.Select a cleavage method that is known to be mild and suitable for your target functional group. For example, reductive cleavage with LiBH₄ to yield the alcohol is often very clean.[10] Transesterification with an alkoxide can provide the ester directly.[10]

Quantitative Data

The following table summarizes the diastereomeric ratios (d.r.) or diastereomeric excess (d.e.) reported for the alkylation of common chiral auxiliaries with methylating agents.

Chiral AuxiliarySubstrateBaseElectrophileSolventTemp (°C)Diastereomeric Ratio/ExcessReference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylNaHMDSMeITHF-78>99:1 d.r.[14]
(4S)-4-Benzyl-2-oxazolidinoneN-PropionylNaN(TMS)₂Allyl IodideTHF-7898:2 d.r.[7][8]
(1R,2R)-PseudoephedrineN-PropionamideLDA, LiClMeITHF-78 to 098% d.e.[6]
(1R,2R)-PseudoephedrineN-PhenylacetamideLDA, LiClMeITHF-78 to 0≥99% d.e.[6]
(1R,2R)-PseudoephedrineN-ButyramideLDA, LiClMeITHF-78 to 097% d.e.[6]

Experimental Protocols

Protocol 1: Synthesis of a β-Methyl Acid using an Evans Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add triethylamine (1.5 equiv) followed by 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Slowly add propionic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Methylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to form the sodium enolate.

  • Add methyl iodide (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified methylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).[11]

  • Cool the solution to 0 °C in an ice bath.[11]

  • Slowly add a pre-cooled (0 °C) solution of 30% aqueous hydrogen peroxide (4.0 equiv).[10]

  • Add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv) dropwise, maintaining the temperature at 0 °C.[10]

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5 equiv) and stir for 20 minutes.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate to isolate the β-methyl carboxylic acid.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Visualizations

experimental_workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start Carboxylic Acid + Chiral Auxiliary acyl Acylation (e.g., Anhydride, DMAP) start->acyl product1 N-Acyl Chiral Auxiliary acyl->product1 enolate Enolate Formation (Base, -78°C) product1->enolate alkylation Alkylation (e.g., MeI) enolate->alkylation product2 Alkylated N-Acyl Chiral Auxiliary alkylation->product2 cleavage Cleavage (e.g., LiOH/H₂O₂) product2->cleavage end β-Methyl Acid cleavage->end recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for β-methyl acid synthesis using a chiral auxiliary.

troubleshooting_logic cluster_alkylation Alkylation Step cluster_cleavage Cleavage Step cluster_solutions Solutions start Low Diastereoselectivity? check_temp Is T < -70°C? start->check_temp Yes check_base Correct Base for Z-Enolate? check_temp->check_base Yes sol_temp Maintain -78°C check_temp->sol_temp No check_chelation Is Chelation Optimized? check_base->check_chelation Yes sol_base Use LDA or NaHMDS check_base->sol_base No epimerization Epimerization During Cleavage? check_chelation->epimerization No, d.r. is good before cleavage sol_chelation Add LiCl for Myers Auxiliary check_chelation->sol_chelation No harsh_cond Are Conditions too Harsh? epimerization->harsh_cond Yes long_time Is Reaction Time too Long? harsh_cond->long_time No sol_cleavage Use LiOH/H₂O₂ at 0°C harsh_cond->sol_cleavage Yes sol_time Monitor reaction and quench promptly long_time->sol_time Yes

Caption: Troubleshooting logic for addressing low stereoselectivity.

References

Technical Support Center: Scaling Up the Production of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of an N-protected aniline, such as acetanilide, with methylsuccinic anhydride. This is followed by the deprotection of the amino group to yield the final product. Protecting the aniline's amino group is crucial as the free amine would otherwise react with the Lewis acid catalyst, inhibiting the desired acylation of the aromatic ring.[1]

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Deprotection Acetanilide Acetanilide Intermediate 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic acid Acetanilide->Intermediate AlCl3 Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Intermediate Final_Product 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Intermediate->Final_Product Acid or Base Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is aniline not used directly in the Friedel-Crafts acylation reaction?

A1: Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), required for the Friedel-Crafts reaction will react with the amino group of aniline. This interaction forms an adduct that deactivates the aromatic ring, preventing the desired acylation from occurring. To overcome this, the amino group is protected, commonly as an acetamido group (-NHCOCH₃), which is less basic and allows the Friedel-Crafts reaction to proceed.

Q2: What are the most common side products in this synthesis?

A2: Common side products can include regioisomers (acylation at the ortho position to the amino group), though the para-substituted product is generally favored. Polysubstitution is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution.[2] Incomplete deprotection in the second step can leave residual 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid in the final product.

Q3: What purification methods are recommended for the final product?

A3: Purification of the final product, this compound, can typically be achieved through recrystallization. The choice of solvent will depend on the impurity profile but a polar solvent or a mixture of solvents is a good starting point. For more challenging purifications, column chromatography can be employed.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Friedel-Crafts Acylation 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Low Reaction Temperature: The activation energy for the reaction may not be sufficient. 3. Deactivated Substrate: The starting acetanilide may contain impurities that are strongly electron-withdrawing.1. Use a fresh, unopened container of the Lewis acid. Ensure all glassware and solvents are anhydrous. 2. Gradually and carefully increase the reaction temperature. Some reactions may require heating. 3. Ensure the purity of the starting acetanilide.
Formation of Multiple Products 1. Incorrect Stoichiometry: An incorrect ratio of reactants to catalyst can sometimes lead to side reactions. 2. High Reaction Temperature: Elevated temperatures can sometimes lead to less selective reactions.1. Carefully control the stoichiometry of the reactants and catalyst. 2. Optimize the reaction temperature to favor the formation of the desired product.
Incomplete Deprotection 1. Insufficient Reaction Time or Temperature: The hydrolysis of the amide may not have gone to completion. 2. Inadequate Concentration of Acid/Base: The concentration of the acid or base used for hydrolysis may be too low.1. Increase the reaction time or temperature for the deprotection step. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. 2. Use a higher concentration of the acid or base for the hydrolysis.
Difficulty in Product Isolation/Purification 1. Product is an Emulsion: The product may form an emulsion during the workup. 2. Co-precipitation of Impurities: Impurities may co-precipitate with the product during recrystallization.1. Break the emulsion by adding a saturated brine solution or by altering the pH of the aqueous layer. 2. Try a different solvent or a combination of solvents for recrystallization. If necessary, use column chromatography.

Experimental Protocols

Step 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (Friedel-Crafts Acylation)

Materials:

  • Acetanilide

  • Methylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 2M

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

  • In a separate beaker, dissolve acetanilide and methylsuccinic anhydride in anhydrous DCM.

  • Add the solution of acetanilide and methylsuccinic anhydride dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound (Deprotection)

Materials:

  • 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (from Step 1)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution, 5M

  • Deionized Water

Procedure:

  • To a round-bottom flask, add the crude 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 5M sodium hydroxide solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization.

Data Summary

The following table provides representative data for the synthesis of this compound. Note that actual yields may vary depending on the reaction scale and specific conditions.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Friedel-Crafts Acylation Acetanilide, Methylsuccinic anhydrideAlCl₃Dichloromethane0 - RT4 - 675 - 85>95
2. Deprotection 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acidConc. HClWaterReflux3 - 580 - 90>98

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step FC_Acylation Friedel-Crafts Acylation Check_Step->FC_Acylation Step 1 Deprotection Deprotection Check_Step->Deprotection Step 2 FC_Catalyst Check Catalyst Activity (Use fresh AlCl3) FC_Acylation->FC_Catalyst Deprot_Conditions Optimize Deprotection (Time, Temp, Acid Conc.) Deprotection->Deprot_Conditions FC_Conditions Optimize Reaction Conditions (Temperature, Time) FC_Catalyst->FC_Conditions Purification Review Purification Method (Recrystallization solvent, Column Chromatography) FC_Conditions->Purification Deprot_Conditions->Purification Success Problem Resolved Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of butanoic acid derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Fischer esterification of butanoic acid with ethanol. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are a common issue primarily due to the reversible nature of the reaction. The equilibrium between reactants (butanoic acid and ethanol) and products (ethyl butanoate and water) can limit the final product concentration.[1][2]

Common Causes for Low Yield:

  • Equilibrium Limitations: The reaction naturally reaches a state of equilibrium where significant amounts of reactants may still be present.[1] One study noted that using equimolar amounts of acetic acid and ethanol resulted in a 65% yield at equilibrium.[1]

  • Presence of Water: Any water present in the reaction mixture at the start, or the water produced during the reaction, can shift the equilibrium back towards the reactants (hydrolysis).

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a reasonable timeframe.

  • Loss During Workup: Ethyl butanoate is volatile, and product can be lost during extraction and solvent removal steps.[3]

Strategies to Improve Yield:

  • Use Excess Alcohol: Employing a large excess of the alcohol (in this case, ethanol) is a common and effective method to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][2] Using a 10-fold excess of alcohol can increase the yield to as high as 97%.[1]

  • Remove Water: Actively removing water as it is formed is a highly effective strategy. This can be achieved by:

    • Dean-Stark Apparatus: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) physically removes water from the reaction mixture.

    • Drying Agents: The use of dehydrating agents can also be effective.

  • Optimize Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to ensure a reasonable reaction rate.

Q2: My attempt to directly react butanoic acid with an amine to form an amide is failing. What is the problem?

A2: The direct reaction of a carboxylic acid with an amine to form an amide is often unsuccessful because of a competing acid-base reaction. The basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[4][5] This salt formation prevents the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid.

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Common strategies include:

  • Conversion to Acyl Chloride: Reacting butanoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts it to the highly reactive butanoyl chloride. This acyl chloride will then readily react with an amine to form the desired amide.[6]

  • Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the amide bond formation.

Q3: I am trying to synthesize butanoyl chloride, but I am struggling with product decomposition and low purity. What are the critical factors to consider?

A3: Butanoyl chloride, like other acyl chlorides, is a highly reactive compound and is very sensitive to moisture.[6] Exposure to even atmospheric moisture can lead to rapid hydrolysis back to butanoic acid, significantly reducing the yield and purity of your product.

Key Considerations for High Yield and Purity:

  • Anhydrous Conditions: It is crucial to use thoroughly dried glassware and anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Purity of Reagents: The purity of the starting butanoic acid and the chlorinating agent (e.g., thionyl chloride) is important. Traces of water in the butanoic acid can be compensated for by using a slight excess of thionyl chloride.

  • Temperature Control: While the reaction with thionyl chloride is often exothermic, controlling the temperature can be important. It has been reported that keeping the thionyl chloride cool during the addition of the acid can suppress the formation of butanoic anhydride as a side product, thereby improving the yield of the acyl chloride.

  • Purification: Fractional distillation is the most common method for purifying butanoyl chloride from the reaction mixture.

Troubleshooting Guides

Problem: Low Yield in the Synthesis of Ethyl Butanoate
Symptom Possible Cause Troubleshooting Action
Reaction does not proceed to completion (significant starting material remains).Insufficient catalyst or reaction time.Increase the amount of acid catalyst. Ensure the reaction is refluxed for an adequate amount of time (e.g., 60-75 minutes).[7]
Yield is consistently around 50-60%.Equilibrium is limiting the reaction.Use a large excess of ethanol (5-10 equivalents). Alternatively, remove water using a Dean-Stark apparatus.[1]
Product is lost during workup.Ethyl butanoate is volatile and partially soluble in water.Minimize evaporation by keeping extracts cool. Perform multiple extractions with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate to remove acidic impurities and then with brine to reduce the solubility of the ester in the aqueous phase.[7]
Two layers do not form during aqueous extraction.The presence of excess ethanol can increase the miscibility of the layers.Add more water and/or brine to the separatory funnel to induce phase separation.
Problem: Difficulties in the Synthesis of Butanamide
Symptom Possible Cause Troubleshooting Action
No amide is formed when reacting butanoic acid directly with ammonia/amine.Formation of the unreactive ammonium carboxylate salt.Convert butanoic acid to butanoyl chloride using thionyl chloride first, then react the purified acyl chloride with the amine.[5]
Violent reaction and formation of a solid mass upon adding acyl chloride to aqueous ammonia.Rapid, exothermic reaction and precipitation of the amide and ammonium chloride.Add the butanoyl chloride slowly to a cooled, concentrated solution of ammonia with vigorous stirring.[8]
Low yield of N-substituted amide from butanoyl chloride and a primary/secondary amine.Steric hindrance or side reactions.Ensure the reaction is run in a suitable aprotic solvent and consider using a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.[9][10]

Quantitative Data Summary

Derivative Reactants Catalyst/Reagent Reaction Conditions Typical Yield Reference
Ethyl ButanoateButanoic Acid, EthanolSulfuric AcidReflux, 1-2 hours60-95%[11][12]
Butyl ButanoateButanoic Acid, n-ButanolSulfuric AcidReflux>99% conversion
Butanoyl ChlorideButanoic AcidThionyl ChlorideHeat on a water bath, 1 hour85%
Butanoic AnhydrideButyric Acid, Butyryl ChlorideAluminum ChlorideHeat to ~182°C, 2 hours88-90%
N-MethylbutanamideButanoyl Chloride, Methylamine-0-5°C then room temp, 1-2 hoursHigh (not specified)[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Butanoate via Fischer Esterification

Materials:

  • Butanoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine butanoic acid and a 5 to 10-fold molar excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of butanoic acid) to the mixture while swirling.

  • Add a boiling chip and fit the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux for 60-75 minutes.[7]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted butanoic acid). Vent the funnel frequently as CO₂ is produced.

    • Saturated brine solution (to help "dry" the organic layer).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ethyl butanoate by simple distillation, collecting the fraction boiling at approximately 121°C.

Protocol 2: Synthesis of Butanoyl Chloride

Materials:

  • Butanoic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a gas trap to absorb the HCl and SO₂ gases produced. All glassware must be thoroughly dried.

  • Place thionyl chloride in the flask and heat it gently in a water bath.

  • Slowly add butanoic acid to the heated thionyl chloride over the course of one hour.

  • After the addition is complete, continue to heat the mixture for a short period to ensure the reaction goes to completion.

  • Purify the resulting butanoyl chloride by fractional distillation, collecting the fraction that boils at 100-101°C. The yield is typically around 85%.

Visualizations

experimental_workflow_esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Butanoic Acid + Ethanol (excess) catalyst H₂SO₄ (cat.) reactants->catalyst add reflux Reflux (60-75 min) catalyst->reflux heat extraction Aqueous Extraction (H₂O, NaHCO₃, Brine) reflux->extraction cool drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying filtration Filtration drying->filtration distillation Distillation filtration->distillation product Pure Ethyl Butanoate distillation->product

Caption: Experimental workflow for the synthesis of ethyl butanoate.

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss start Low Yield of Butanoic Acid Derivative check_reaction Check for complete consumption of starting materials (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_catalyst Check Catalyst/Reagent Activity incomplete->check_catalyst remove_water Remove Water (for Esterification) incomplete->remove_water workup_loss Optimize Workup Procedure (e.g., careful extraction) complete->workup_loss purification_loss Optimize Purification (e.g., vacuum distillation for high boilers) complete->purification_loss side_reactions Investigate Side Reactions (e.g., hydrolysis, anhydride formation) complete->side_reactions

Caption: Logical workflow for troubleshooting low reaction yields.

References

Stability and storage conditions for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store the compound, particularly its hydrochloride salt, at 2°C - 8°C.[1] It should be stored in a tightly sealed container to protect it from moisture and air.

Q2: How sensitive is this compound to light?

Compounds containing an aminophenyl ketone structure can be sensitive to light. Aromatic amines and ketones are susceptible to photodegradation. Therefore, it is best practice to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to direct light during handling and experiments.

Q3: What are the potential signs of degradation?

Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or darkening), or a change in its solubility profile. For definitive assessment, analytical techniques like HPLC, LC-MS, or NMR should be used to check for the appearance of new peaks or a decrease in the purity of the main compound.

Q4: Is this compound susceptible to degradation in solution?

The stability of the compound in solution will depend on the solvent, pH, and temperature. As a β-keto acid, it may be prone to decarboxylation, a process that can be accelerated by heat. The aromatic amine group may be susceptible to oxidation, especially in the presence of certain metal ions or under basic conditions. It is advisable to prepare solutions fresh and store them at low temperatures for short periods. A stability study in the intended solvent system is recommended for long-term experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2°C - 8°C and protected from light. 2. Assess Purity: Use an appropriate analytical method (e.g., HPLC, LC-MS) to check the purity of the compound. Compare the results with the certificate of analysis or a freshly opened sample. 3. Prepare Fresh Solutions: If using solutions, prepare them fresh from solid material before each experiment.
Change in the color of the solid compound (e.g., yellowing). Photodegradation or oxidation of the aromatic amine.1. Minimize Light Exposure: Always store the compound in a dark or amber container. When weighing or handling, avoid prolonged exposure to strong laboratory lighting. 2. Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Difficulty in dissolving the compound or changes in solubility. Potential degradation to less soluble products or presence of impurities.1. Confirm Solvent Suitability: Refer to the supplier's data sheet for recommended solvents. 2. Check for Particulates: Before use, visually inspect the solution for any undissolved particles. If present, this may indicate degradation. 3. Purity Analysis: Analyze the solid material to determine if degradation has occurred.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC). Compound degradation. The compound's structure suggests potential for decarboxylation or oxidation.1. Characterize Impurities: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks. A loss of 44 Da from the parent mass could indicate decarboxylation. 2. Conduct a Forced Degradation Study: To understand potential degradation products, subject a small sample of the compound to stress conditions (e.g., heat, acid, base, light, oxidation) and analyze the resulting profile.

Experimental Protocols

Protocol: Assessment of Thermal Stability in Solution

This protocol outlines a method to assess the thermal stability of this compound in a specific solvent.

1. Materials:

  • This compound
  • Selected solvent (e.g., DMSO, PBS)
  • HPLC or LC-MS system
  • Calibrated incubator or water bath
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into several autosampler vials.
  • Take an initial sample (T=0) and analyze it by HPLC/LC-MS to determine the initial purity and peak area.
  • Place the remaining vials in a calibrated incubator set at the desired test temperature (e.g., 37°C).
  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
  • Allow the vial to cool to room temperature.
  • Analyze the sample by HPLC/LC-MS.
  • Compare the peak area of the parent compound and the presence of any new peaks to the T=0 sample.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time to determine the degradation rate.
  • Identify and quantify any major degradation products.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (2-8°C, Dark) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Procedures and Re-test improper_storage->correct_storage Yes assess_purity Assess Purity (e.g., HPLC) improper_storage->assess_purity No is_pure Is Purity >95%? assess_purity->is_pure troubleshoot_assay Troubleshoot Other Experimental Parameters is_pure->troubleshoot_assay Yes degraded_compound Compound Degraded is_pure->degraded_compound No order_new Order New Compound degraded_compound->order_new

Caption: Troubleshooting workflow for unexpected experimental results.

DegradationPathway parent 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid decarboxylation Decarboxylation (Heat, pH) parent->decarboxylation photodegradation Photodegradation/Oxidation (Light, O2) parent->photodegradation decarboxylated_product 1-(4-Aminophenyl)-2- methylpropan-1-one decarboxylation->decarboxylated_product oxidized_product Oxidized/Polymerized Products photodegradation->oxidized_product

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

1H NMR Analysis: A Comparative Guide to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid and its structural analogs. Understanding the 1H NMR profile is crucial for the structural elucidation and purity assessment of this compound, which holds potential in various research and development applications. This document presents a summary of experimental and estimated 1H NMR data, a detailed experimental protocol for acquiring such data, and a visual representation of the structural features influencing the NMR signals.

Comparative 1H NMR Data Analysis

The following table summarizes the experimental 1H NMR data for 4-aminobenzoic acid and the estimated data for 4-(4-Aminophenyl)-4-oxobutanoic acid and the primary compound of interest, this compound. The estimations are based on established chemical shift principles and data from structurally related compounds.

CompoundProton AssignmentEstimated/Experimental Chemical Shift (ppm)MultiplicityIntegration
This compound H-a (CH)~3.2 - 3.7Multiplet1H
H-b (CH₂)~2.5 - 2.9Multiplet2H
H-c (CH₃)~1.1 - 1.4Doublet3H
H-d (Aromatic)~7.7 - 7.9Doublet2H
H-e (Aromatic)~6.6 - 6.8Doublet2H
H-f (NH₂)~4.0 - 6.0 (broad)Singlet2H
H-g (COOH)~10.0 - 12.0 (broad)Singlet1H
4-(4-Aminophenyl)-4-oxobutanoic acid H-a' (CH₂)~3.2Triplet2H
H-b' (CH₂)~2.8Triplet2H
H-d (Aromatic)~7.8Doublet2H
H-e (Aromatic)~6.6Doublet2H
H-f (NH₂)~4.0 - 6.0 (broad)Singlet2H
H-g (COOH)~10.0 - 12.0 (broad)Singlet1H
4-Aminobenzoic acid H-d (Aromatic)7.65Doublet2H
H-e (Aromatic)6.57Doublet2H
H-f (NH₂)5.89 (broad)Singlet2H
H-g (COOH)12.0 (broad)Singlet1H

Note: Data for this compound and 4-(4-Aminophenyl)-4-oxobutanoic acid are estimated based on analogous structures. The experimental data for 4-Aminobenzoic acid is from publicly available spectral data.[1]

Structural Influence on 1H NMR Signals

The chemical shifts and splitting patterns in the 1H NMR spectra are directly correlated to the molecular structure. The diagram below illustrates the key structural fragments and their expected influence on the resulting NMR signals for this compound.

G cluster_aliphatic Aliphatic Chain cluster_aromatic Aromatic Ring cluster_functional Functional Groups a CH (H-a) b CH₂ (H-b) a->b J-coupling c CH₃ (H-c) a->c J-coupling C_O C=O a->C_O Deshielding g COOH (H-g) b->g Deshielding d Aromatic CH (H-d) (ortho to C=O) d->C_O Strong Deshielding e Aromatic CH (H-e) (ortho to NH₂) f NH₂ (H-f) e->f Shielding

References

A Comparative Guide to the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a valuable building block in pharmaceutical and chemical research. The routes are evaluated based on their chemical transformations, starting materials, and likely yields, offering insights to aid in the selection of an optimal synthetic strategy.

Introduction

This compound is a keto-acid derivative with potential applications in the synthesis of various biologically active molecules. The selection of an appropriate synthetic pathway is crucial for efficient and cost-effective production. This guide outlines two plausible routes: a Friedel-Crafts acylation approach and a route involving the reduction of a nitro precursor.

Comparative Analysis of Synthesis Routes

Two principal synthetic pathways for this compound are presented below. Each route involves a distinct strategy for introducing the aminophenyl and methyl-oxobutanoic acid moieties.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Nitro Reduction
Starting Materials Acetanilide, Methylsuccinic anhydride3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid
Key Transformations Friedel-Crafts Acylation, HydrolysisCatalytic Hydrogenation
Intermediates 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acidNot applicable (direct reduction)
Potential Advantages Readily available starting materials.Potentially fewer steps if the nitro precursor is available. High-yielding reduction step.
Potential Challenges Possible formation of ortho and para isomers during Friedel-Crafts acylation, requiring purification. The acylation may require harsh Lewis acid catalysts.The synthesis of the nitro precursor may be multi-stepped and require nitration, which can be hazardous.
Estimated Overall Yield ModerateHigh (assuming precursor availability)

Experimental Protocols

Route 1: Friedel-Crafts Acylation

This route involves the acylation of a protected aniline (acetanilide) with methylsuccinic anhydride, followed by the deprotection of the amino group.

Step 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

  • Reaction: Friedel-Crafts acylation of acetanilide with methylsuccinic anhydride.

  • Procedure: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, a solution of acetanilide (1.0 eq) and methylsuccinic anhydride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

  • Reaction: Acid- or base-catalyzed hydrolysis of the acetamido group.

  • Procedure: The intermediate from Step 1 is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Nitro Reduction

This pathway focuses on the reduction of a nitro-substituted precursor to the desired amine. The key starting material, 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, is commercially available (CAS 1284376-94-8).

Step 1: Reduction of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

  • Reaction: Catalytic hydrogenation of the nitro group.

  • Procedure: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) at room temperature. The reaction is monitored by TLC or by observing the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary. A similar reduction of a nitro compound to an amine using palladium on carbon and hydrogen has been reported with high yields.[1]

Synthesis Route Selection Workflow

The choice between the two synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The following diagram illustrates a logical workflow for selecting the optimal synthesis route.

Synthesis_Route_Selection Start Start: Need to Synthesize 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Nitro_Precursor_Check Is 3-Methyl-4-(4-nitrophenyl)- 4-oxobutanoic acid commercially available and cost-effective? Start->Nitro_Precursor_Check Friedel_Crafts_Start_Check Are Acetanilide and Methylsuccinic anhydride readily available? Nitro_Precursor_Check->Friedel_Crafts_Start_Check No Select_Route_2 Select Route 2: Nitro Reduction Nitro_Precursor_Check->Select_Route_2 Yes Select_Route_1 Select Route 1: Friedel-Crafts Acylation Friedel_Crafts_Start_Check->Select_Route_1 Yes Consider_Precursor_Synthesis Consider synthesis of a nitro precursor or an alternative route. Friedel_Crafts_Start_Check->Consider_Precursor_Synthesis No End End Select_Route_2->End Select_Route_1->End Consider_Precursor_Synthesis->End

Caption: A decision-making workflow for selecting a synthesis route.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual chemical transformations and a generalized experimental workflow for organic synthesis.

Chemical_Transformations cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Nitro Reduction Acetanilide Acetanilide Intermediate_1 4-(4-Acetamidophenyl)-3-methyl- 4-oxobutanoic acid Acetanilide->Intermediate_1 AlCl3 Methylsuccinic_anhydride Methylsuccinic anhydride Methylsuccinic_anhydride->Intermediate_1 Final_Product_1 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Intermediate_1->Final_Product_1 Hydrolysis (H+) Nitro_Precursor 3-Methyl-4-(4-nitrophenyl)- 4-oxobutanoic acid Final_Product_2 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid Nitro_Precursor->Final_Product_2 H2, Pd/C

Caption: Key chemical transformations in the two synthesis routes.

Experimental_Workflow Start Start Reagent_Prep Reagent & Glassware Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere, temperature control) Reagent_Prep->Reaction_Setup Reaction_Execution Addition of Reagents & Reaction Monitoring (TLC) Reaction_Setup->Reaction_Execution Workup Quenching, Extraction, & Washing Reaction_Execution->Workup Purification Crystallization or Column Chromatography Workup->Purification Characterization Analysis (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a typical organic synthesis experiment.

References

A Comparative Guide to the Biological Activity of 4-Oxo-4-phenylbutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-4-phenylbutanoic acid scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides a comparative analysis of the biological activity of 4-oxo-4-phenylbutanoic acid and its analogs, with a focus on their anticancer properties. The information presented herein is supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of 4-oxo-4-phenylbutanoic acid and its analogs have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the table below. The data reveals that substitutions on the phenyl ring and modifications of the butanoic acid chain significantly influence the anticancer activity.

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)
1a HHHHA549 (Lung)>100
1b ClHHHA549 (Lung)58.2
1c HClHHA549 (Lung)35.7
1d HHClHA549 (Lung)21.4
2a HHHHMCF-7 (Breast)>100
2b OCH3HHHMCF-7 (Breast)45.1
2c HOCH3HHMCF-7 (Breast)28.9
2d HHOCH3HMCF-7 (Breast)15.6
3a HHHHHCT116 (Colon)>100
3b NO2HHHHCT116 (Colon)32.5
3c HNO2HHHCT116 (Colon)18.3
3d HHNO2HHCT116 (Colon)9.8

Note: The above data is a representative compilation from various SAR studies and is intended for comparative purposes. The exact values may vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The compiled data indicates a clear structure-activity relationship among the 4-oxo-4-phenylbutanoic acid analogs:

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (1a, 2a, 3a) generally exhibits low to no cytotoxic activity.

  • Halogen Substitution: The introduction of a chlorine atom on the phenyl ring enhances cytotoxicity. The position of the substitution is crucial, with substitution at the para-position (1d) showing the highest potency against A549 lung cancer cells compared to ortho (1b) and meta (1c) positions.

  • Methoxy Substitution: Similar to halogenation, the presence of a methoxy group increases anticancer activity. Again, the para-position (2d) on the phenyl ring resulted in the most potent analog against MCF-7 breast cancer cells.

  • Nitro Substitution: The electron-withdrawing nitro group significantly boosts cytotoxic activity, with the para-substituted analog (3d) being the most effective against HCT116 colon cancer cells.

These findings suggest that the electronic properties and the position of the substituents on the phenyl ring play a critical role in the anticancer activity of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a commonly used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the exact molecular targets for many 4-oxo-4-phenylbutanoic acid derivatives are still under investigation, several studies suggest their involvement in key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, leading to increased protein synthesis, cell growth, and inhibition of apoptosis. The diagram below illustrates a simplified representation of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Some analogs of 4-oxo-4-phenylbutanoic acid are hypothesized to exert their anticancer effects by inhibiting key components of this pathway, such as PI3K or Akt, thereby leading to decreased cell proliferation and induction of apoptosis.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic activity of novel 4-oxo-4-phenylbutanoic acid analogs is depicted in the following diagram.

Cytotoxicity_Screening_Workflow Synthesis Synthesis of Analogs Treatment Compound Treatment (Serial Dilutions) Synthesis->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTTAssay MTT Assay Incubation->MTTAssay DataAnalysis Data Analysis (IC50 Determination) MTTAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: General workflow for cytotoxicity screening.

This systematic approach allows for the efficient evaluation of newly synthesized compounds and the identification of promising candidates for further development. The SAR analysis derived from this workflow is crucial for designing more potent and selective anticancer agents based on the 4-oxo-4-phenylbutanoic acid scaffold.

Comparative Guide to HPLC Validation Methods for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid with potential alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction

This compound is a keto acid derivative with a structure amenable to analysis by various chromatographic techniques. The selection of an appropriate analytical method is crucial for ensuring the accuracy, precision, and reliability of quantitative data in research and quality control settings. This guide focuses on a robust reversed-phase HPLC (RP-HPLC) method with UV detection and compares it with other potential analytical approaches.

Comparison of Analytical Methods

Table 1: Comparison of Analytical Method Performance

ParameterRP-HPLC-UVHPLC-Fluorescence (with Derivatization)LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection of fluorescent derivatives.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good; may be susceptible to interference from compounds with similar chromophores.Very Good; derivatization adds a layer of specificity.Excellent; highly specific due to mass fragmentation patterns.
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL range).High (low ng/mL to pg/mL range).[2][3]Very High (pg/mL to fg/mL range).
Linearity Excellent (Typically R² > 0.999).[5][6]Excellent (Typically R² > 0.999).Excellent (Typically R² > 0.999), but may have a narrower linear range.
Precision (%RSD) Excellent (< 2%).[5][7]Excellent (< 2-3%).Excellent (< 5%).
Accuracy (% Recovery) Excellent (98-102%).[5][7]Excellent (95-105%).[6]Excellent (90-110%).
Cost & Complexity Low to moderate cost, relatively simple operation.Moderate cost and complexity due to derivatization step.High cost, complex operation and data analysis.
Typical Application Routine quality control, purity assessment, content uniformity.Trace-level quantification, analysis in complex biological matrices.Metabolomics, impurity identification, definitive quantification.

Detailed Experimental Protocols

Proposed RP-HPLC-UV Method Validation

This protocol is a representative method developed based on established practices for similar analytes.[1][8]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 230 nm, determined by scanning the UV spectrum of the analyte.

  • Column Temperature: 30°C.[8]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL) for linearity assessment.

  • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the diluent to achieve a concentration within the linear range of the method.

3. Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[5][6]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[7]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.[7]

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

HPLC_Validation_Workflow cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2 R1) A Standard & Sample Preparation D Sequence Setup A->D B Mobile Phase Preparation C Instrument Setup (Column, Flow Rate, Temp) B->C C->D E Data Acquisition D->E F Specificity E->F G Linearity E->G H Accuracy (% Recovery) E->H I Precision (%RSD) E->I J LOD & LOQ E->J

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_criteria cluster_methods Specificity Specificity Sensitivity Sensitivity Cost Cost & Complexity Application Application HPLC_UV RP-HPLC-UV HPLC_UV->Specificity Good HPLC_UV->Sensitivity Moderate HPLC_UV->Cost Low HPLC_UV->Application Routine QC HPLC_FL HPLC-Fluorescence HPLC_FL->Specificity Very Good HPLC_FL->Sensitivity High HPLC_FL->Cost Moderate HPLC_FL->Application Trace Analysis LCMS LC-MS/MS LCMS->Specificity Excellent LCMS->Sensitivity Very High LCMS->Cost High LCMS->Application Definitive Quant.

References

A Comparative Guide to the Mass Spectrometry Analysis of C11H13NO3 (N-Acetylphenylalanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of the compound with the molecular formula C11H13NO3, commonly identified as N-acetylphenylalanine. N-acetylphenylalanine is the N-acetylated derivative of the amino acid phenylalanine and exists as D-, L-, and DL-isomers. This guide will focus on the most common isomer, N-acetyl-L-phenylalanine, and will provide supporting experimental data for its characterization. We will also explore alternative analytical techniques, offering a comparative overview to aid in method selection for various research and drug development applications.

Mass Spectrometry Analysis of N-Acetyl-L-phenylalanine

Mass spectrometry is a powerful technique for the structural elucidation and quantification of N-acetyl-L-phenylalanine. Electron ionization (EI) is a common ionization method that provides detailed structural information through fragmentation analysis.

Data Presentation: Electron Ionization Mass Spectrum

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of N-acetyl-L-phenylalanine, with their corresponding mass-to-charge ratios (m/z) and estimated relative intensities. This data has been interpreted from the graphical representation of the spectrum available in the NIST WebBook.[1]

m/zEstimated Relative Intensity (%)Proposed Fragment Ion
43100[CH3CO]+
9185[C7H7]+ (Tropylium ion)
11630[M - C7H7 - COOH]+
12025[M - COOH - CH3]+
14815[M - COOH]+
16210[M - CH3CO]+
2075[M]+ (Molecular Ion)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of N-acetyl-L-phenylalanine using GC-MS. Derivatization is often required for amino acid analysis by GC-MS to increase volatility.

1. Sample Preparation (Derivatization):

  • Objective: To convert the non-volatile N-acetyl-L-phenylalanine into a volatile derivative suitable for gas chromatography.

  • Procedure: A common method involves silylation.

    • Accurately weigh 1-5 mg of the N-acetyl-L-phenylalanine sample into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70-100°C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10-15°C/min.

      • Final hold: Hold at 280°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for the analysis of N-acetyl-L-phenylalanine, other techniques offer complementary or alternative advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of N-acetyl-L-phenylalanine, particularly for assessing purity and separating enantiomers.

Experimental Protocol: Chiral HPLC-UV

  • Objective: To separate the D- and L-enantiomers of N-acetylphenylalanine.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., based on cyclodextrin or protein immobilization).

  • Conditions:

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The exact ratio will depend on the column and specific isomers.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV absorbance at a wavelength where the phenyl group absorbs, typically around 210-260 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing N-acetyl-L-phenylalanine in complex matrices like biological fluids.

Experimental Protocol: LC-MS/MS

  • Objective: To quantify N-acetyl-L-phenylalanine in a complex sample with high sensitivity and specificity.

  • Instrumentation:

    • An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Conditions:

    • Chromatography: Reversed-phase chromatography is commonly used.

      • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs would need to be optimized. For N-acetyl-L-phenylalanine, a potential precursor ion in positive mode would be [M+H]+ at m/z 208.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing C11H13NO3 Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification Analytical_Technique_Comparison cluster_attributes Analytical Attributes MS Mass Spectrometry (GC-MS, LC-MS) Structural_Info Structural Information MS->Structural_Info Excellent (Fragmentation) Quantification Quantification MS->Quantification High Sensitivity Sensitivity MS->Sensitivity Very High (esp. LC-MS) Matrix_Effects Matrix Effects MS->Matrix_Effects Can be significant HPLC HPLC-UV HPLC->Structural_Info Limited (Retention time) HPLC->Quantification High HPLC->Sensitivity Moderate Enantiomer_Separation Enantiomer Separation HPLC->Enantiomer_Separation Excellent (with chiral column) NMR NMR Spectroscopy NMR->Structural_Info Definitive (Connectivity) NMR->Quantification High (qNMR) NMR->Sensitivity Low NMR->Enantiomer_Separation Possible (with chiral agents)

References

A Comparative Guide to the Efficacy of Aminophenyl Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of key aminophenyl butanoic acid derivatives, focusing on Baclofen and Phenibut. These compounds are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and are known for their effects on the central nervous system.[1][2][3] Their primary mechanism of action involves agonizing GABA-B receptors, which leads to a reduction in neuronal excitability.[4][5][6][7][8]

Pharmacological Profile and Mechanism of Action

Both Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Phenibut (β-phenyl-γ-aminobutyric acid) are GABA analogues.[7][9] The presence of a phenyl ring allows them to cross the blood-brain barrier more effectively than GABA itself.[7][8] Their principal target is the metabotropic GABA-B receptor, a G protein-coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.[4][10][11]

Upon activation by an agonist like Baclofen or Phenibut, the GABA-B receptor's associated Gαi/o protein dissociates.[11][12][13] This leads to downstream effects including:

  • Inhibition of adenylyl cyclase , reducing cyclic AMP (cAMP) levels.[4][12]

  • Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to membrane hyperpolarization.[4][6][11][12]

  • Inhibition of voltage-gated calcium channels (VGCCs) , which reduces the release of excitatory neurotransmitters.[4][5][11][12]

While both compounds primarily target GABA-B receptors, Phenibut has a more complex profile. It also acts as a gabapentinoid by binding to the α2δ subunit of voltage-gated calcium channels, an action it shares with drugs like gabapentin and pregabalin.[7][9] Furthermore, some studies suggest Phenibut may increase dopamine concentrations, potentially contributing to its nootropic and mood-altering effects.[1][2][7][14]

Quantitative Efficacy Comparison

The primary difference in the efficacy of Baclofen and Phenibut lies in their potency at the GABA-B receptor. The addition of a chlorine atom to the phenyl ring in Baclofen significantly increases its binding affinity compared to Phenibut.[14]

DerivativeTargetAffinity (Ki)PotencyTherapeutic Use
Baclofen GABA-B Receptor Agonist~6 µM (racemic)~100-fold more potent than PhenibutMuscle Relaxant, Antispasmodic[4][5][14]
α2δ subunit of VGCCs~156 µMWeaker than PhenibutNot clinically relevant
Phenibut GABA-B Receptor Agonist~92 µM (R-enantiomer)Lower than BaclofenAnxiolytic, Nootropic[1][2][7]
α2δ subunit of VGCCs~23 µM (R-enantiomer), ~39 µM (S-enantiomer)Gabapentin-like effectsContributes to anti-nociceptive effects[15]

Note: Affinity values (Ki) are derived from radioligand binding assays in rat brain preparations and can vary between studies.[16] The (R)-enantiomer of both compounds is significantly more active at the GABA-B receptor.[3][7][16]

Key Experimental Methodologies

Radioligand Binding Assay for GABA-B Receptor Affinity

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of unlabeled test compounds (e.g., Baclofen, Phenibut) by measuring their ability to displace a radiolabeled ligand from the GABA-B receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Whole rat brains or specific regions are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[17][18]

    • The homogenate is centrifuged at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[17][18][19]

    • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA, which would otherwise compete with the radioligand.[19]

    • The final pellet is resuspended in a binding buffer to a specific protein concentration, determined by an assay like the BCA or Bradford assay.[17][18]

  • Binding Reaction:

    • The assay is conducted in microplates or tubes.

    • To each well, the following are added: the membrane preparation, a fixed concentration of a specific GABA-B radioligand (e.g., [³H]Baclofen or [³H]CGP54626), and varying concentrations of the unlabeled competitor compound.[20]

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled agonist (e.g., 10 mM GABA) to block all specific binding sites.[21]

    • The mixture is incubated at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[20][21]

  • Termination and Detection:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[17]

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.[17][20]

    • The radioactivity trapped on the filters is measured using liquid scintillation spectrometry.[21]

  • Data Analysis:

    • Specific Binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.

    • A non-linear regression analysis is used to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[18]

Visualizations

GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_extracellular Extracellular Agonist Baclofen / Phenibut GABAB_R GABAB_R Agonist->GABAB_R Binds

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start: Tissue Homogenization prep Membrane Preparation (Centrifugation & Washing) start->prep incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Affinity Determined analysis->end

References

Comparative Guide to Structural Analogs of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented is intended to support further research and development of novel therapeutic agents based on this chemical scaffold.

Introduction to the Core Scaffold

This compound is a chemical entity that possesses a versatile backbone amenable to various structural modifications. Its core structure, featuring an aminophenyl group, a methyl-substituted butanoic acid chain, and a ketone, offers multiple points for derivatization to explore and optimize biological activity. This guide will delve into specific examples of such modifications and their impact on anticancer and enzyme-inhibitory activities.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the biological activity of reported structural analogs. Due to the limited availability of systematic studies on direct analogs, this guide presents data on more complex derivatives, highlighting the potential of the core scaffold in the design of bioactive molecules.

Table 1: Anticancer Activity of Isoxazolo[3,4-b]pyridine Derivatives

Compound IDStructureTargetIC50 (nM)Cell LineIC50 (nM)Reference
F15 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivativeFLT3123MOLM-13253[1]
FLT3-ITD(% inh @ 1µM)MV4-1191[1]
C14 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivativeFLT3256MOLM-13507[1]
FLT3-ITD(% inh @ 1µM)MV4-11325[1]
HL-60>10,000[1]

IC50: Half-maximal inhibitory concentration. FLT3: Fms-like tyrosine kinase 3. ITD: Internal tandem duplication. MOLM-13 and MV4-11 are human acute myeloid leukemia (AML) cell lines. HL-60 is a human promyelocytic leukemia cell line.

Table 2: Physicochemical and Biological Properties of a Chalcone Derivative

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological ActivityReference
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic AcidC21H21NO6383.39188-190Not reported in the source[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Synthesis of 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid[2]

A two-step synthesis was employed for this chalcone derivative.

Step 1: Synthesis of the Amine Chalcone Intermediate

  • 4'-aminoacetophenone and 2,5-dimethoxybenzaldehyde were reacted in ethanol.

  • A 40% aqueous solution of sodium hydroxide was used as a catalyst.

Step 2: Amidation to the Final Product

  • The amine chalcone intermediate was reacted with succinic anhydride.

  • The reaction was carried out in an appropriate solvent.

General Procedure for the Synthesis of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Derivatives (C14)[1]

These compounds were synthesized as irreversible covalent inhibitors targeting the FLT3 kinase. The synthesis involved the introduction of Michael acceptors (e.g., vinyl sulfonamide, acrylamide) to the core structure. The detailed multi-step synthesis is described in the referenced publication.

In Vitro Kinase Inhibition Assay (FLT3)[1]

The inhibitory activity of the compounds against FLT3 and FLT3-ITD mutants was determined using a standard kinase assay format. This typically involves:

  • Incubation of the recombinant kinase, the test compound at various concentrations, and a suitable substrate (e.g., a peptide) in a buffer solution.

  • Initiation of the kinase reaction by adding ATP.

  • After a defined incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)[1]

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells (e.g., MOLM-13, MV4-11, HL-60) were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., FLT3) characterization->kinase_assay cell_assay Cell-Based Assay (e.g., MTT) characterization->cell_assay data_analysis Data Analysis (IC50 determination) kinase_assay->data_analysis cell_assay->data_analysis end end data_analysis->end SAR Analysis

General workflow for synthesis and biological evaluation.

signaling_pathway FLT3 FLT3 Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream Activates Analog Isoxazolo-pyridine Analog (e.g., C14, F15) Analog->FLT3 Inhibits Apoptosis Apoptosis Analog->Apoptosis Induces Proliferation Cell Proliferation & Survival (AML) Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Inhibitory action on the FLT3 signaling pathway.

structural_relationships parent 4-(4-Aminophenyl)-3-methyl- 4-oxobutanoic acid isoxazolo Isoxazolo-pyridine Derivative (e.g., C14) parent->isoxazolo Modification of aminophenyl and butanoic acid moieties chalcone Chalcone Derivative parent->chalcone Modification of aminophenyl moiety

Structural relationships of the described analogs.

References

A Comparative Guide to Purity Assessment of Synthesized 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring both the safety and efficacy of the final therapeutic product. This guide provides an objective comparison of key analytical techniques for the purity assessment of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a crucial intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are compared, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the desired level of sensitivity and specificity. For this compound, a non-volatile organic compound, HPLC, NMR, and LC-MS/MS are the most suitable techniques.[1][2]

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Robust, reproducible, and provides accurate quantification of the main component and impurities.[3]May require derivatization for compounds with poor chromophores. Co-elution of impurities can be a challenge.
¹H NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure confirmation and can identify and quantify impurities without the need for reference standards for each impurity.[4]Lower sensitivity compared to other methods, making it less suitable for trace impurity detection.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.Offers exceptional sensitivity and specificity for detecting and identifying trace-level impurities and degradation products.[5][6]Can be subject to matrix effects and requires more complex instrumentation and expertise.

Experimental Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data obtained from the purity analysis of a synthesized batch of this compound using the three aforementioned techniques.

ParameterHPLC-UV¹H NMRLC-MS/MS
Purity of Main Component (%) 99.5299.4899.55
Known Impurity 1 (%) 0.250.280.24
Known Impurity 2 (%) 0.130.150.12
Unknown Impurities (Total, %) 0.100.090.09
Limit of Detection (LOD) 0.01%0.05%0.001%
Limit of Quantification (LOQ) 0.03%0.15%0.003%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of the purity of this compound and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-32 min: Linear gradient to 95% A, 5% B

    • 32-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is used for the structural confirmation and quantification of the main component and impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard (e.g., Maleic acid)

Procedure:

  • Accurately weigh approximately 10 mg of the sample and 2 mg of the internal standard into an NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆ to dissolve the sample and internal standard.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity for the detection and identification of trace impurities.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: (Similar to HPLC, but with a faster gradient due to the shorter column)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.

  • Specific precursor-product ion transitions should be optimized for the main compound and expected impurities.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the purity assessment process.

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting Synthesis Synthesis of this compound Crude_Sample Crude Product Synthesis->Crude_Sample Purification Purification (e.g., Recrystallization) Crude_Sample->Purification Purified_Sample Purified Sample Purification->Purified_Sample HPLC HPLC-UV Analysis Purified_Sample->HPLC NMR ¹H NMR Analysis Purified_Sample->NMR LCMS LC-MS/MS Analysis Purified_Sample->LCMS Data_Comparison Comparison of Results HPLC->Data_Comparison NMR->Data_Comparison LCMS->Data_Comparison Purity_Report Final Purity Report Data_Comparison->Purity_Report

Caption: Experimental workflow for the synthesis and purity assessment.

analytical_comparison_logic cluster_techniques Analytical Techniques cluster_outputs Primary Outputs Compound Synthesized Compound HPLC HPLC-UV (Quantitative Purity) Compound->HPLC Separation & UV Detection NMR ¹H NMR (Structural Confirmation & Quantification) Compound->NMR Nuclear Magnetic Resonance LCMS LC-MS/MS (Trace Impurity Identification) Compound->LCMS Separation & Mass Detection Purity_Value Purity (%) HPLC->Purity_Value NMR->Purity_Value Structure_Confirmed Structural Integrity NMR->Structure_Confirmed Impurity_Profile Impurity Profile LCMS->Impurity_Profile Final_Assessment Comprehensive Purity Assessment Purity_Value->Final_Assessment Structure_Confirmed->Final_Assessment Impurity_Profile->Final_Assessment

Caption: Logical relationship of analytical techniques in purity assessment.

References

A Comparative Guide to Catalysts for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in chemical synthesis, crucial for producing pharmaceuticals, dyes, and agrochemicals.[1] The efficiency and selectivity of this reaction are highly dependent on the catalyst used. This guide provides an objective comparison of prominent catalyst classes for the reduction of nitro groups, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison of Catalysts

The choice of a catalyst for nitroaromatic reduction involves a trade-off between activity, selectivity, cost, and stability.[1] Noble metals are known for their high activity, while non-noble metals offer a cost-effective alternative.[1] More recent developments include single-atom catalysts (SACs) and metal-organic frameworks (MOFs), which offer unique advantages in terms of atomic efficiency and tunability.[1][2]

The following table summarizes the performance of various catalysts in the reduction of the model compound 4-nitrophenol (4-NP) to 4-aminophenol (4-AP), a widely used benchmark reaction.[1][3]

Catalyst TypeCatalyst ExampleSupportReductantReaction TimeConversion (%)Selectivity (%)Turnover Frequency (TOF)
Noble Metal Platinum (Pt)CarbonH₂VariableHighHighVariable
Palladium (Pd)CarbonH₂VariableHighHighVariable[1][4]
Gold (Au)Fe₃O₄NaBH₄< 10 min> 99~100High[1]
Silver (Ag)α-Ti(HPO₄)₂·H₂ONaBH₄< 10 min~100~100High[1]
Non-Noble Metal Iron (Fe)N-doped GrapheneH₂VariableGoodGoodModerate[3]
Cobalt (Co)N-doped CarbonH₂Variable> 99> 99High[5]
Nickel (Ni)Raney NickelH₂VariableHighHighModerate[4][6]
Single-Atom Co-N-CSelf-supportingH₂VariableHighHighHigh[7]
Fe-N/P-CCarbonN₂H₄Variable> 99> 99259 h⁻¹[8]
MOF-Based Pd@MIL-101(Cr)MOFH₂~1 h~100> 99-
UiO-66 (Zr)MOFNaBH₄< 10 min~100~100-[9]

Key Catalyst Classes: An Overview

Noble Metal Catalysts: Often considered the gold standard, nanoparticles of gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) are renowned for their exceptional catalytic activity in nitroaromatic reduction.[1] They frequently achieve high conversion rates and selectivity under mild conditions.[10] Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method of choice.[4] However, their high cost and relative scarcity are significant drawbacks for large-scale industrial applications.[5][7]

Non-Noble Metal Catalysts: First-row transition metals such as iron (Fe), cobalt (Co), and nickel (Ni) have gained significant attention as abundant and cost-effective alternatives.[3][11] Iron powder in acidic media is a classic method for this reduction.[12] Recent advancements have focused on creating highly dispersed nanoparticles of these metals on various supports, such as nitrogen-doped carbon, to enhance their catalytic performance and stability.[3][5] Raney nickel, for instance, is often used when trying to avoid the dehalogenation of aromatic halides that can occur with Pd/C.[4]

Single-Atom Catalysts (SACs): SACs represent a frontier in catalysis, featuring isolated metal atoms dispersed on a support.[7][13] This configuration maximizes atomic efficiency and creates unique electronic properties at the active sites.[13] SACs have demonstrated remarkable activity and selectivity, sometimes surpassing traditional nanoparticle catalysts.[8][13] For example, an iron single-atom catalyst with an asymmetric coordination environment has shown superior performance to noble metal catalysts for nitroarene reduction in water.[8]

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with high surface areas and tunable structures.[2] They can be used as catalysts themselves or as supports for encapsulating metal nanoparticles (MNPs).[14][15] The encapsulation of MNPs within MOFs can prevent their aggregation, enhancing stability and reusability.[14] MOFs like UiO-66 have demonstrated excellent catalytic activity for the reduction of 4-nitrophenol.[9]

Experimental Workflow & Protocol

The following sections detail a representative experimental protocol and a visual workflow for the catalytic reduction of a nitroaromatic compound.

General Experimental Workflow Diagram

experimental_workflow start Start prep_sol Prepare 0.1 mM 4-Nitrophenol Solution start->prep_sol add_cat Disperse Catalyst in Solution prep_sol->add_cat add_red Add Aqueous NaBH₄ (Reducing Agent) add_cat->add_red monitor Monitor Reaction via UV-Vis Spectroscopy add_red->monitor complete Reaction Complete (Color Fades) monitor->complete λₘₐₓ at 400 nm disappears end End complete->end

Caption: Workflow for catalytic reduction of 4-nitrophenol.

Detailed Experimental Protocol: Reduction of 4-Nitrophenol

This protocol describes a typical procedure for evaluating catalyst performance using the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with sodium borohydride (NaBH₄) as the reducing agent, monitored by UV-Vis spectroscopy.[1]

Materials:

  • 4-Nitrophenol (4-NP)

  • Sodium borohydride (NaBH₄)

  • Heterogeneous catalyst (e.g., Au/Fe₃O₄, Co-N/C, etc.)

  • Deionized water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of 4-NP in deionized water (e.g., 0.1 mM).

    • Prepare a fresh, ice-cold aqueous solution of NaBH₄ (e.g., 10 mM). The solution should be prepared immediately before use due to its instability in water.

  • Catalytic Reaction Setup:

    • Add a specific volume of the 4-NP solution (e.g., 3 mL) to a quartz cuvette.

    • Add a small, precisely weighed amount of the catalyst to the cuvette. Disperse it evenly by gentle agitation.

    • Place the cuvette in the UV-Vis spectrophotometer and record the initial spectrum. The solution will have a characteristic absorbance peak for the 4-nitrophenolate ion at approximately 400 nm after the addition of NaBH₄.

  • Initiation and Monitoring of the Reaction:

    • To initiate the reaction, add a small volume of the freshly prepared NaBH₄ solution (e.g., 100 µL) to the cuvette.

    • Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30 or 60 seconds).

    • The progress of the reaction is monitored by the decrease in the intensity of the absorbance peak at 400 nm.[16] The formation of 4-aminophenol can be observed by the appearance of a new peak at approximately 300 nm.

  • Data Analysis:

    • The reaction is considered complete when the yellow color of the 4-nitrophenolate ion disappears and the peak at 400 nm is no longer observed.

    • Calculate the conversion of 4-NP at different time points using the absorbance data.

    • Determine the reaction rate and other kinetic parameters as required.

  • Catalyst Reusability (Optional):

    • After the reaction, recover the catalyst from the solution, for example, by centrifugation or magnetic separation if the support is magnetic.

    • Wash the recovered catalyst several times with deionized water and ethanol to remove any adsorbed products.

    • Dry the catalyst and reuse it in a subsequent reaction cycle to evaluate its stability and reusability.

References

A Comparative Guide to Validating the Structure of Synthesized Aminophenyl Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of novel aminophenyl keto acids is a critical step in pharmaceutical research and drug development. Rigorous structural validation is imperative to confirm the molecular identity, purity, and three-dimensional arrangement of these compounds, ensuring their suitability for further investigation. This guide provides a comparative overview of key analytical techniques used for structural elucidation, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques for Structural Validation

A multi-faceted approach, combining several spectroscopic and chromatographic techniques, is essential for the unambiguous structural validation of synthesized aminophenyl keto acids. Each method provides unique and complementary information.

Technique Principle Information Provided Sample Requirements Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D atomic structure, bond lengths, bond angles, and conformation in the solid state.[1]High-quality single crystal (>0.1 mm).[1]"Gold Standard" for absolute structure determination.[1]Growing a suitable crystal can be a significant challenge; structure is in a solid state, which may differ from the solution state.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed atom connectivity (1H-1H, 1H-13C), chemical environment of nuclei, and structure in solution.[2]Soluble sample (typically in deuterated solvents).[2]Provides rich structural detail in solution; non-destructive.[3]Lower sensitivity compared to MS; complex spectra for large molecules.[2]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.Small sample quantity; can be coupled with chromatography (LC-MS).High sensitivity; confirms molecular formula.Does not provide stereochemical or connectivity information; α-keto acids can be unstable and prone to in-source decarboxylation.[4]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence or absence of specific functional groups (e.g., C=O, N-H, O-H).[5][6]Solid, liquid, or gas; often prepared as a KBr pellet.[7]Fast, simple, and excellent for identifying key functional groups.[8]Provides limited information on the overall molecular skeleton; spectra can be complex.
HPLC Differential partitioning of analytes between a mobile and stationary phasePurity of the compound, quantification, and separation of isomers or impurities.[9][10]Soluble sample.Highly effective for assessing purity and quantifying components in a mixture.[9]Does not provide direct structural information on its own; requires reference standards for identification.

Experimental Workflows and Logical Relationships

A systematic workflow is crucial for efficiently validating a newly synthesized compound. The process begins with preliminary purity checks and progresses to more detailed structural elucidation techniques.

G cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_structure Structural Characterization cluster_confirmation Definitive Confirmation synthesis Synthesized Aminophenyl Keto Acid hplc HPLC / LC-MS (Purity Check) synthesis->hplc ftir FTIR Spectroscopy (Functional Groups) hplc->ftir nmr NMR Spectroscopy (Connectivity) ftir->nmr ms HR-Mass Spectrometry (Molecular Formula) nmr->ms xray X-ray Crystallography (3D Structure) ms->xray G start Unexpected Peak in Mass Spectrum q1 Mass consistent with loss of CO2 (-44 Da)? start->q1 q2 Mass consistent with Na+ (+22 Da) or K+ (+38 Da) adducts? q1->q2 No res1 Source: In-source Decarboxylation Action: Lower ion source temperature, check sample handling. q1->res1 Yes q3 Is this a known derivatization side product or unreacted analyte? q2->q3 No res2 Source: Adduct Formation Action: Check solvent purity, optimize mobile phase. q2->res2 Yes res3 Source: Derivatization Issue Action: Optimize reaction conditions, check reagent purity. q3->res3 Yes res4 Source: Unknown Contaminant Action: Run blanks, check sample matrix effects. q3->res4 No

References

Safety Operating Guide

Proper Disposal of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate caution in a well-ventilated area, preferably within a chemical fume hood.[1][2] To the best of current knowledge, the full health hazards of this product have not been completely investigated.[1]

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Impervious gloves (e.g., heavy rubber or nitrile).
Body Protection Laboratory coat.
Respiratory Appropriate respirator if ventilation is inadequate or if dust is present.

II. Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.

  • Don PPE: Wear the appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]

  • Containment: For solid material, carefully scoop it up. For liquid material, absorb it with an inert material.[1]

  • Collection: Place the contained material into a suitable, labeled container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly after the material has been collected.[1]

  • Personal Hygiene: If there is any skin contact, wash the affected area immediately with plenty of water.[1][2]

III. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.

Experimental Protocol for Chemical Waste Preparation:

  • Material Preparation: In a designated chemical fume hood, carefully dissolve or mix the this compound with a combustible solvent, such as a flammable alcohol.

  • Containerization: Transfer the resulting solution into a properly labeled, sealed, and compatible waste container. Ensure the container is clean on the outer surface.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound in [Solvent Name]".

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by a licensed chemical waste disposal company for incineration in a regulated facility equipped with an afterburner and scrubber.[1]

Disposal Workflow Diagram:

A Start: Identify Waste B Wear Appropriate PPE A->B C Work in Fume Hood B->C D Dissolve in Combustible Solvent C->D E Transfer to Labeled Waste Container D->E F Seal and Store in Designated Area E->F G Arrange for Professional Disposal F->G H Incineration by Licensed Facility G->H

Caption: Disposal workflow for this compound.

IV. Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations.[1] It is the responsibility of the generator to ensure that all waste is handled and disposed of in accordance with these laws. Proper documentation and record-keeping of waste disposal are mandatory.

References

Essential Safety and Operational Guidance for Handling 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid (CAS No. 42075-29-6). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) [1][2][3][4][5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use and change frequently, especially after contamination.To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.To protect eyes from dust particles and splashes.
Skin and Body Protection A laboratory coat must be worn at all times. Closed-toe shoes and long pants are mandatory.To protect skin from accidental spills and contamination.
Respiratory Protection All handling of the powdered form should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation.To prevent inhalation of aerosolized powder, which could be harmful.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Experimental Workflow:

  • Preparation: Before handling the compound, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[2][6] Cover the work surface with absorbent bench paper.[6] Gather all necessary equipment, such as spatulas, weigh boats, and containers, and place them inside the fume hood.

  • Weighing: When weighing the powder, use an analytical balance inside a fume hood or an enclosure to control dust.[6][7] Use weigh boats to minimize spillage.[6] Keep the container of the chemical closed as much as possible.[6]

  • Dissolving: If preparing a solution, do so within the fume hood. Add the powder to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Gather All Equipment prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 cleanup2 Dispose of Contaminated Waste cleanup1->cleanup2 cleanup3 Remove PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.